N(5)-Hydroxy-L-arginine
Description
structure
Properties
CAS No. |
42599-90-6 |
|---|---|
Molecular Formula |
C6H14N4O3 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1 |
InChI Key |
KWDSFGYQALRPMG-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN(C(=N)N)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN(C(=N)N)O |
Synonyms |
N(5)-hydroxy-L-arginine |
Origin of Product |
United States |
Foundational & Exploratory
N(5)-Hydroxy-L-arginine: A Pivotal Intermediate in Nitric Oxide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). A critical, yet often overlooked, player in this catalytic cycle is N(5)-hydroxy-L-arginine (NOHA), a stable and essential intermediate. This technical guide provides a comprehensive overview of NOHA's role in the NOS pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biochemical processes. Understanding the intricacies of NOHA metabolism and its interaction with NOS is paramount for researchers and drug development professionals seeking to modulate NO production for therapeutic benefit.
The Role of this compound in the NOS Catalytic Cycle
The synthesis of nitric oxide by NOS is a two-step oxidative process that begins with the hydroxylation of L-arginine to form NOHA. This initial reaction is dependent on molecular oxygen and the reducing equivalent NADPH.[1][2] In the second step, NOHA is oxidized to yield L-citrulline and nitric oxide.[1][2] This two-step mechanism, with NOHA as a distinct intermediate, allows for tight regulation of NO production. All three major isoforms of NOS—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—utilize this common pathway, though the kinetics and regulation may differ between them.[3]
Cofactors in NOHA Metabolism
The efficient conversion of L-arginine to NOHA and subsequently to NO is dependent on a suite of essential cofactors:
-
Heme: Located in the oxygenase domain, the heme prosthetic group is the catalytic core where both oxidative steps occur.[4]
-
Tetrahydrobiopterin (BH4): This cofactor is crucial for the first step of the reaction, the hydroxylation of L-arginine to NOHA.[4]
-
Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN): These flavins, located in the reductase domain, facilitate the transfer of electrons from NADPH to the heme iron.[4]
-
NADPH: Serves as the primary source of reducing equivalents for the reaction.[1]
-
Calmodulin (CaM): In nNOS and eNOS, the binding of Ca2+/CaM is a key regulatory step that enables electron transfer from the reductase to the oxygenase domain.[2]
Quantitative Data
A thorough understanding of the interaction between NOHA and NOS requires quantitative analysis of its kinetic parameters and binding affinities. The following tables summarize key data for the different NOS isoforms and the related enzyme arginase, for which NOHA is a potent inhibitor.
| Parameter | iNOS (macrophage) | nNOS | eNOS | Reference(s) |
| Km for NOHA (µM) | 6.6 | - | - | [1][5] |
| Vmax for NOHA (nmol/min/mg) | 99 | - | - | [1][5] |
| Km for L-arginine (µM) | 2.3 | - | - | [1][5] |
| Vmax for L-arginine (µmol/min/mg) | 54 | - | - | [1][5] |
| Binding Affinity (Kd/Ki) for NOHA | - | - | - | |
| Intracellular Concentration of NOHA | - | - | - | |
| Table 1: Kinetic Parameters of this compound with NOS Isoforms. Note: Data for nNOS and eNOS are not readily available in the initial search results and represent a gap in the current literature presented. |
| Enzyme | Ki for NOHA (µM) | Ki for nor-NOHA (nM) | Reference(s) |
| Arginase I (human) | 10 | 500 | [6] |
| Arginase II (human) | - | 50 | [6] |
| Table 2: Inhibition Constants (Ki) of this compound and its analog nor-NOHA for Arginase Isoforms. |
Experimental Protocols
The study of NOHA as a NOS intermediate necessitates a range of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Stopped-Flow Spectroscopy for Pre-Steady-State Kinetics
This technique allows for the real-time monitoring of rapid enzymatic reactions, providing insights into the formation and decay of reaction intermediates.[7][8][9]
Objective: To measure the rates of NOHA binding to NOS and the subsequent steps in the catalytic cycle.
Materials:
-
Purified NOS isoform (nNOS, eNOS, or iNOS)
-
This compound (NOHA)
-
L-arginine (for comparison)
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 mM EDTA and 10% glycerol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of the NOS isoform in the reaction buffer. For nNOS and eNOS, pre-incubate the enzyme with calmodulin and CaCl2.
-
Reactant Preparation: Prepare solutions of NOHA (or L-arginine) and NADPH in the reaction buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor absorbance changes at a wavelength sensitive to the heme state of the enzyme (e.g., Soret peak around 400-450 nm).
-
Rapid Mixing: Load the enzyme solution into one syringe and the substrate/cofactor solution (NOHA/NADPH) into another.
-
Data Acquisition: Rapidly mix the contents of the syringes. The instrument will automatically stop the flow and record the change in absorbance over time (milliseconds to seconds).[10]
-
Data Analysis: Fit the resulting kinetic traces to appropriate mathematical models (e.g., single or double exponential decay) to determine the rate constants for the observed reaction steps.[10]
Rapid Quench-Flow for Intermediate Trapping
This method allows for the chemical quenching of an enzymatic reaction at specific time points, enabling the analysis of intermediates and products.[11][12]
Objective: To directly measure the formation of NOHA from L-arginine and its subsequent conversion to L-citrulline.
Materials:
-
Purified NOS isoform
-
Radiolabeled L-arginine (e.g., [3H]-L-arginine or [14C]-L-arginine)
-
NOHA (as a standard)
-
NADPH, BH4, Calmodulin, CaCl2 (as required)
-
Reaction Buffer
-
Quenching Solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
Rapid quench-flow apparatus
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare the enzyme and substrate/cofactor solutions as described for stopped-flow spectroscopy, using radiolabeled L-arginine.
-
Instrument Priming: Prime the rapid quench-flow instrument with the reaction components and the quenching solution.
-
Time-course Experiment: Initiate the reaction by mixing the enzyme and substrate solutions. The instrument will allow the reaction to proceed for a defined period (milliseconds to seconds) before mixing with the quenching solution to stop the reaction.[13]
-
Sample Collection: Collect the quenched samples at various time points.
-
Product Analysis: Analyze the quenched samples by HPLC to separate and quantify the amounts of radiolabeled L-arginine, NOHA, and L-citrulline.
-
Kinetic Analysis: Plot the concentration of each species as a function of time to determine the rates of formation and consumption.
HPLC Analysis of NOHA and L-citrulline
High-performance liquid chromatography is a powerful tool for separating and quantifying the substrate, intermediate, and product of the NOS reaction.[14][15]
Objective: To simultaneously measure the concentrations of L-arginine, NOHA, and L-citrulline in a reaction mixture.
Materials:
-
Quenched reaction samples
-
Standards for L-arginine, NOHA, and L-citrulline
-
HPLC system with a suitable column (e.g., C18 reverse-phase or a mixed-mode column)[16]
-
Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer)
-
Detection system (e.g., UV-Vis, fluorescence detector after derivatization, or mass spectrometer)
Procedure:
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Filter the supernatant before injection.
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of L-arginine, NOHA, and L-citrulline.
-
Chromatographic Separation: Inject the standards and samples onto the HPLC column. Elute the compounds using an appropriate mobile phase gradient.
-
Detection and Quantification: Detect the separated compounds using the chosen detector. Create a standard curve by plotting the peak area versus the concentration for each standard. Use the standard curves to determine the concentrations of L-arginine, NOHA, and L-citrulline in the experimental samples.
Quantification of Nitric Oxide Production
Several methods are available to measure the NO produced from the oxidation of NOHA.
-
Griess Assay: This colorimetric assay is a simple and widely used method for the indirect measurement of NO by detecting its stable breakdown products, nitrite and nitrate.[17][18][19]
-
Principle: Nitrate in the sample is first reduced to nitrite. Nitrite then reacts with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.[17]
-
Protocol: Commercial kits with detailed protocols are readily available.[20][21]
-
-
Chemiluminescence: This highly sensitive method directly detects NO in the gas phase.[22][23][24]
-
Principle: NO reacts with ozone (O3) to produce excited-state nitrogen dioxide (NO2*), which emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration.[23]
-
Protocol: The headspace of the reaction mixture is purged with an inert gas, which carries the produced NO into a chemiluminescence analyzer.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used to detect the paramagnetic NO radical, often by using spin-trapping agents.[25][26][27][28][29]
-
Principle: NO reacts with a spin trap (e.g., iron-dithiocarbamate complexes) to form a stable paramagnetic adduct that can be detected by EPR.[29]
-
Protocol: The reaction is performed in the presence of the spin trap, and the EPR spectrum of the resulting adduct is recorded.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical processes involved in NOHA metabolism and its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the NOS catalytic cycle, a key downstream signaling pathway, and a typical experimental workflow.
Caption: The two-step catalytic cycle of Nitric Oxide Synthase (NOS).
Caption: The Nitric Oxide (NO) - cyclic GMP (cGMP) signaling pathway.
Caption: A logical workflow for studying NOHA as a NOS intermediate.
Conclusion
This compound is a cornerstone of nitric oxide biosynthesis, serving as a critical intermediate that dictates the pace and regulation of NO production. A detailed understanding of its biochemical properties, kinetics of interaction with NOS isoforms, and the methodologies for its investigation is indispensable for researchers in the field. This technical guide has provided a comprehensive, data-driven overview intended to empower scientists and drug development professionals in their pursuit of novel therapeutic strategies targeting the nitric oxide pathway. Further research to fill the existing gaps in our quantitative understanding of NOHA's interaction with all NOS isoforms will undoubtedly pave the way for more precise and effective modulation of NO signaling in health and disease.
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase: use of stopped-flow spectroscopy and rapid-quench methods in single-turnover conditions to examine formation and reactions of heme-O2 intermediate in early catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Rapid Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 12. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 13. Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. HPLC Analysis of Citrulline and Arginine on Primesep Columns | SIELC Technologies [sielc.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Griess Test [protocols.io]
- 19. sciencellonline.com [sciencellonline.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Detection of nitric oxide by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Electron paramagnetic resonance (EPR) detection of nitric oxide produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of L-arginine to N(5)-Hydroxy-L-arginine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-arginine to its critical intermediate, N(5)-Hydroxy-L-arginine (NOHA). This pivotal reaction is the first and rate-limiting step in the biosynthesis of nitric oxide (NO), a vital signaling molecule involved in a myriad of physiological and pathophysiological processes. This document details the enzymatic machinery, quantitative kinetics, experimental protocols for analysis, and the broader signaling context of this conversion, tailored for professionals in research and drug development.
The Core Reaction: L-arginine to this compound
The conversion of L-arginine to NOHA is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1][2] This monooxygenation reaction is the initial step in a two-step process that ultimately yields nitric oxide and L-citrulline.[3] The overall reaction is a five-electron oxidation of one of the guanidino nitrogens of L-arginine.[4]
There are three main isoforms of NOS, each with distinct regulatory mechanisms and tissue distribution:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission and synaptic plasticity.[5]
-
Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is vital for regulating vascular tone and blood pressure.[5]
-
Inducible NOS (iNOS or NOS2): Its expression is induced by cytokines and other inflammatory stimuli in various cell types, including macrophages. It produces large amounts of NO as part of the immune response.[5]
All three isoforms require a set of cofactors for their catalytic activity, including:
-
NADPH
-
Flavin Adenine Dinucleotide (FAD)
-
Flavin Mononucleotide (FMN)
-
Heme
-
Tetrahydrobiopterin (BH4)
-
Ca2+/Calmodulin (for nNOS and eNOS activation)[5]
Quantitative Data: Kinetic Parameters of NOS Isoforms
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and substrate affinity of the NOS isoforms. The following tables summarize the available kinetic data for the conversion of L-arginine and the subsequent reaction involving NOHA for each major NOS isoform.
| NOS Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| nNOS (rat cerebellar) | L-arginine | ~3.9 | - | [6] |
| eNOS (human, recombinant) | L-arginine | 3.9 ± 0.2 | 192 ± 18 | [6] |
| iNOS (macrophage) | L-arginine | 2.3 | 54,000 | [1] |
| iNOS (macrophage) | This compound | 6.6 | 99 | [1] |
Note: Vmax values can vary significantly based on the purity of the enzyme preparation and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of L-arginine to NOHA.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is based on the Griess reaction, which detects nitrite (NO2-), a stable and oxidized product of nitric oxide.
Materials:
-
NOS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Cell or tissue lysate containing NOS
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, BH4, Calmodulin)
-
Nitrate Reductase
-
Griess Reagent 1 (e.g., sulfanilamide in an acidic solution)
-
Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in cold NOS Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell/tissue lysate (adjust volume for protein concentration)
-
10 µL of NOS Substrate solution
-
10 µL of NOS Cofactor mix
-
-
For a background control, prepare parallel wells without the NOS substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Nitrate Reduction:
-
Add 10 µL of Nitrate Reductase to each well.
-
Incubate at room temperature for 20 minutes to convert any nitrate to nitrite.
-
-
Griess Reaction and Measurement:
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the NOS activity based on the amount of nitrite produced per unit time per milligram of protein.
-
Purification of Recombinant His-tagged NOS
This protocol describes a general method for purifying His-tagged recombinant NOS isoforms expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged NOS
-
Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme and protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated resin and allow it to bind (batch or column method).
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged NOS from the resin using Elution Buffer.
-
-
Buffer Exchange and Concentration:
-
Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.
-
Concentrate the purified protein using a centrifugal filter device.
-
-
Purity Analysis:
-
Assess the purity of the recombinant NOS by SDS-PAGE and Coomassie blue staining.
-
Quantification of this compound by HPLC with o-Phthaldialdehyde (OPA) Derivatization
This method allows for the sensitive detection of NOHA in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Perchloric acid
-
o-Phthaldialdehyde (OPA) reagent (OPA, a thiol like 2-mercaptoethanol, and borate buffer)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Deproteinize the biological sample by adding an equal volume of ice-cold perchloric acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
Derivatization:
-
Mix a specific volume of the prepared sample with the OPA reagent.
-
Allow the derivatization reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature. The reaction should be stopped by the addition of an acid (e.g., acetic acid).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[9]
-
-
Quantification:
-
Prepare a standard curve with known concentrations of NOHA.
-
Quantify the amount of NOHA in the sample by comparing its peak area to the standard curve.
-
Quantification of this compound by GC-MS with Pentafluoropropionyl (PFP) Derivatization
This method offers high sensitivity and specificity for NOHA analysis.
Materials:
-
Biological sample
-
Internal standard (e.g., deuterated NOHA)
-
Methanol with 2M HCl
-
Pentafluoropropionic anhydride (PFPA) in ethyl acetate
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
To a small aliquot of the sample (e.g., 10 µL of serum or urine), add the internal standard.[10]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add methanolic HCl and heat to form the methyl ester.
-
Evaporate the reagent and then add PFPA in ethyl acetate and heat to form the PFP derivative.[10]
-
-
Extraction:
-
Extract the derivatized NOHA into an organic solvent like toluene.
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in negative-ion chemical ionization (NICI) mode for high sensitivity.
-
Monitor for the specific mass-to-charge ratio (m/z) of the derivatized NOHA and the internal standard.[10]
-
-
Quantification:
-
Calculate the concentration of NOHA in the sample based on the ratio of the peak area of the analyte to the internal standard and by using a calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.
The Nitric Oxide Signaling Pathway
This diagram outlines the enzymatic cascade leading to the production of nitric oxide and its downstream effects.
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of recombinant human endothelial nitric-oxide synthase purified from the yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N(5)-Hydroxy-L-arginine in Endothelial Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial nitric oxide (NO), a critical signaling molecule, governs a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Its synthesis is meticulously controlled by the endothelial nitric oxide synthase (eNOS) enzyme. A key, yet often overlooked, player in this intricate biochemical cascade is N(5)-Hydroxy-L-arginine (NOHA). This stable intermediate in the conversion of L-arginine to NO not only serves as a direct precursor to NO but also functions as a potent regulator of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine. This technical guide provides an in-depth exploration of the multifaceted role of NOHA in endothelial NO production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Concepts: The Dual Function of this compound
The synthesis of nitric oxide by eNOS is a two-step oxidative process. In the first step, L-arginine is hydroxylated to form this compound (NOHA)[1][2][3]. This reaction requires molecular oxygen and electrons donated from NADPH via the reductase domain of eNOS.
Step 1: L-arginine → this compound (NOHA)
In the second step, NOHA is oxidized to yield nitric oxide (NO) and L-citrulline[1][2][3][4]. This step also requires oxygen and NADPH.
Step 2: this compound (NOHA) → Nitric Oxide (NO) + L-Citrulline
Beyond its role as a direct precursor to NO, NOHA exhibits a crucial regulatory function through its potent inhibition of arginase[5][6][7][8][9]. Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea, thereby reducing the availability of L-arginine for eNOS. By inhibiting arginase, NOHA effectively shunts the available L-arginine pool towards the production of NO, a mechanism that is vital for maintaining endothelial function, particularly under conditions of increased NO demand.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions involving NOHA, providing a basis for understanding its biochemical significance.
Table 1: Kinetic Parameters of Arginase Inhibition by this compound (NOHA) and its Analogues
| Inhibitor | Arginase Isoform | Species | Ki (μM) | IC50 (μM) | Citation(s) |
| This compound (NOHA) | Arginase I | Bovine Liver | 150 | - | [5][9] |
| This compound (NOHA) | - | Murine Macrophage | - | 450 | [5][9] |
| This compound (NOHA) | Arginase I | Human | 3.6 (Kd) | - | [10] |
| nor-NOHA | Arginase I | Human | 0.517 (Kd) | - | [10] |
| nor-NOHA | Arginase I | Rat | - | 1.36 | [7] |
| nor-NOHA | Arginase II | Human | - | 1.26 | [7] |
| nor-NOHA | - | Murine Macrophage | - | 12 ± 5 | [6][8] |
| nor-NOHA | - | IFN-γ + LPS-stimulated Murine Macrophage | - | 10 ± 3 | [6][8] |
Table 2: Kinetic Parameters of Endothelial Nitric Oxide Synthase (eNOS)
| Substrate | Parameter | Value (μM) | Species/System | Citation(s) |
| L-arginine | Km | ~3 | Purified eNOS | [11][12] |
| L-arginine | Apparent Km | 29 | Bovine Endothelial Cells | [11] |
| L-arginine | Apparent Km | 36.2 ± 9.8 | EA.hy926 Cells | [11] |
| This compound (NOHA) | Km | 6.6 | Macrophage NOS | [13] |
Table 3: Intracellular Concentrations of L-arginine in Endothelial Cells
| Cell Type | Condition | Intracellular L-arginine Concentration (μM) | Citation(s) |
| Endothelial Cells | Basal | 800 - 2000 | [11][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | ~40% of radiolabeled L-arginine uptake converted to L-citrulline | [14] |
Experimental Protocols
Measurement of eNOS Activity: The L-Citrulline Assay
This protocol is based on the stoichiometric conversion of radiolabeled L-arginine to L-citrulline by eNOS.
Materials:
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
Reaction buffer (e.g., 50 mM KH₂PO₄, pH 7.2, 60 mM L-valine, 1.25 mM L-citrulline, 10 mM NADPH, 3 μM tetrahydrobiopterin, 10 μM FAD, 10 μM FMN, 2.5 mM CaCl₂)
-
Stop solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Cation exchange resin (e.g., Dowex 50WX8-400)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Culture endothelial cells to confluency. Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.
-
Initiation of Reaction: Add radiolabeled L-arginine to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation exchange resin. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate containing the radiolabeled L-citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the eNOS activity as picomoles of L-citrulline formed per minute per milligram of protein.
Measurement of Nitric Oxide Production: The Griess Assay
This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (NaNO₂) standard solutions (for standard curve)
-
Cell culture medium (phenol red-free)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from endothelial cells that have been subjected to experimental conditions.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations in the same medium used for the cell culture.
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Quantification of this compound (NOHA) by HPLC-MS/MS (Synthesized Protocol)
This protocol is a synthesized example based on general methods for quantifying small polar molecules in biological matrices.
Materials:
-
Internal Standard (IS): Stable isotope-labeled NOHA (e.g., ¹³C₅,¹⁵N₂-NOHA)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Cell Lysate):
-
Wash cultured endothelial cells with ice-cold PBS.
-
Add a known volume of ice-cold 80% methanol containing the internal standard to the cells.
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
HPLC Separation:
-
Inject the reconstituted sample onto a HILIC column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at a high percentage of B and gradually increase the percentage of A.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect NOHA and its internal standard.
-
Define specific precursor-to-product ion transitions for NOHA (e.g., m/z 191.1 → 70.1) and the IS.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of NOHA with a fixed concentration of the internal standard.
-
Calculate the concentration of NOHA in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Endothelial NO Production
The following diagram illustrates the central role of NOHA in the synthesis of nitric oxide and its interplay with the arginase pathway.
Caption: NOHA as an intermediate and regulator in NO synthesis.
Experimental Workflow for Measuring eNOS Activity
This diagram outlines the key steps in the L-citrulline assay for determining eNOS activity.
References
- 1. Analysis of neuronal NO synthase under single-turnover conditions: conversion of Nomega-hydroxyarginine to nitric oxide and citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NOS-catalyzed reaction | Kedvesné dr. Kupai Krisztina: Emergent role of antioxidant enzymes and gasotransmitters in the myocardium [jgypk.hu]
- 4. On the mechanism of the nitric oxide synthase-catalyzed conversion of N omega-hydroxyl-L-arginine to citrulline and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Structural Analysis of N(5)-Hydroxy-L-arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the nitric oxide synthase (NOS) family of enzymes.[1][2][3] A thorough understanding of the structural characteristics of NOHA is paramount for elucidating the mechanism of NO synthesis and for the rational design of novel NOS inhibitors and modulators. This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating key data from crystallographic and spectroscopic studies.
Molecular and Physicochemical Properties
This compound, also known as Nω-hydroxy-L-arginine, is an alpha-amino acid with the chemical formula C6H14N4O3.[4] Its structure is characterized by the presence of a hydroxylated guanidinium group, which plays a pivotal role in its biological activity.
| Property | Value | Source |
| Molecular Formula | C6H14N4O3 | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | [4] |
| PubChem CID | 123895 | [4] |
| logP | -2.567 | [4] |
| pKa (Strongest Acidic) | 2.2 | |
| pKa (Strongest Basic) | 9.23 |
Crystallographic Analysis
The three-dimensional structure of this compound has been determined in complex with neuronal nitric oxide synthase (nNOS) through X-ray crystallography at resolutions of 1.91 to 2.2 Å.[1] These studies provide crucial insights into the conformation of NOHA within the active site of the enzyme.
A significant finding from the crystal structure is the geometry of the hydroxylated guanidinium group. The hydroxyl group (OH) deviates substantially from the plane of the guanidinium moiety. This indicates that the Nω nitrogen atom, to which the hydroxyl group is attached, possesses a significant sp3 hybridization character. This geometry is distinct from the planar sp2 hybridized guanidinium group of L-arginine.[1] This specific conformation allows the hydroxyl group to donate a hydrogen bond to the proximal oxygen of a heme-bound dioxygen complex, an interaction critical for the catalytic mechanism of NOS.[1]
Spectroscopic Characterization
Spectroscopic techniques are vital for the identification and quantification of this compound in biological samples.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) has been established as a robust method for the quantitative analysis of NOHA.[5] Due to the polar nature of NOHA, derivatization is necessary to improve its volatility and chromatographic behavior. A validated stable-isotope dilution GC-MS method utilizes a two-step derivatization process.[5]
Mass spectral data for this compound has also been documented in public databases.
| Precursor Ion | Collision Energy | Key Fragment Ions (m/z) |
| [M+H]+ | Not specified | 173.1, 158.1, 116.1 |
| [M-H]- | Not specified | 171.2, 156.2, 131.3 |
Data sourced from PubChem CID 123895.[4]
Vibrational Spectroscopy
While specific infrared (IR) and Raman spectroscopic data for this compound are not extensively detailed in the provided search results, studies on the parent molecule, L-arginine, offer a comparative baseline for vibrational mode assignments. For L-arginine, characteristic bands for NH stretching, CH stretching, and various bending and rocking motions have been identified.[6]
Experimental Protocols
X-ray Crystallography of nNOS-NOHA Complex
The following protocol provides a general overview of the methodology used to obtain the crystal structure of the neuronal nitric oxide synthase (nNOS) heme domain in complex with this compound (NHA).[1]
Protein and Crystal Preparation:
-
Crystals of the nNOS heme domain are grown based on previously established conditions.
-
To form the nNOS-NHA complex, 5 mM of L-NHA is added to the protein sample (e.g., 9.0 mg/ml or 186 μM).
-
The mixture is then used for crystallization setups.
-
To prevent the loss of the substrate during cryo-protection, 1-3 mM L-NHA is included in the cryo-protectant solution.
Data Collection:
-
Microspectrophotometry is used to confirm the reduced redox state of the enzyme and the status of any diatomic ligand complexes during X-ray diffraction data collection.
-
X-ray diffraction data is collected from the prepared crystals.
GC-MS Quantification of NOHA
This protocol outlines the key steps for the quantitative determination of NOHA in biological samples using a stable-isotope dilution GC-MS method.[5]
Sample Preparation and Derivatization:
-
Aliquots of the biological sample (e.g., 10 µL of human serum or urine) are used.
-
A deuterated internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), is added to the sample.
-
A two-step derivatization is performed to create the methyl ester pentafluoropropionyl (PFP) derivatives of NOHA. This results in the formation of a methyl ester-NG,Nδ,Nα-pentafluoropropionyl derivative (Me-(PFP)3), where the NG-hydroxy group remains underivatized.
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Selected-ion monitoring (SIM) in the negative-ion chemical ionization mode is used for detection.
-
The mass-to-charge ratio (m/z) of 458 is monitored for endogenous NOHA, and m/z 461 for the d3Me-NOHA internal standard.
-
Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
References
- 1. Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nomega-Hydroxy-L-arginine | C6H14N4O3 | CID 123895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Preliminary In Vivo Studies of N(5)-Hydroxy-L-arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthases (NOS).[1] Beyond its role as a precursor to the potent vasodilator and signaling molecule NO, NOHA has garnered significant interest as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea.[2] By inhibiting arginase, NOHA can redirect L-arginine metabolism towards NO production, a mechanism with potential therapeutic implications in cardiovascular diseases, immune response modulation, and oncology. This technical guide provides a comprehensive overview of the preliminary in vivo studies on NOHA, focusing on its pharmacodynamics, and available pharmacokinetic data on its analogue, alongside detailed experimental protocols and a discussion of its known signaling pathways. A notable gap in the current literature is the absence of specific in vivo toxicology data for NOHA.
Signaling Pathways
This compound primarily functions within two key enzymatic pathways that regulate the bioavailability of L-arginine and the production of nitric oxide.
The nitric oxide synthesis pathway illustrates the two-step conversion of L-arginine to nitric oxide and L-citrulline, catalyzed by nitric oxide synthase (NOS). This compound is the stable intermediate in this process.
This diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine. This compound acts as an inhibitor of arginase, thereby increasing the availability of L-arginine for the NOS pathway and subsequent nitric oxide production.
Experimental Protocols
In Vivo Hemodynamic Effects in Anesthetized Rats
This protocol is based on a study investigating the effects of NOHA on systemic blood pressure and renal blood flow in response to NOS inhibition.
1. Animal Model:
-
Species: Wistar rats (male)
-
Anesthesia: Appropriate anesthesia for small animal surgery (e.g., pentobarbitone sodium).
2. Surgical Preparation:
-
Cannulate the trachea to ensure a clear airway.
-
Insert a cannula into the left jugular vein for intravenous drug administration.
-
Insert a cannula into the right carotid artery to measure mean arterial blood pressure (MAP) via a pressure transducer.
-
Perform a laparotomy and place a transit-time ultrasound flow probe around the left renal artery to measure renal blood flow (RBF).
3. Drug Administration:
-
This compound (NOHA): Administered as a continuous intravenous infusion at a rate of 3 mg kg⁻¹ min⁻¹.
-
NOS Inhibitor (e.g., L-NAME): Administered as intravenous bolus injections at doses of 0.3 or 1 mg kg⁻¹.
-
Control Groups: Include groups receiving vehicle, L-arginine, D-arginine, and D-NOHA for comparison.
4. Data Acquisition and Analysis:
-
Continuously record mean arterial blood pressure (MAP) and renal blood flow (RBF).
-
Calculate renal vascular resistance (RVR) from MAP and RBF (RVR = MAP / RBF).
-
Analyze the data to determine the effect of NOHA on baseline hemodynamics and its ability to antagonize the effects of the NOS inhibitor.
This flowchart outlines the key steps involved in an in vivo study to assess the hemodynamic effects of this compound in an anesthetized rat model, from animal preparation to data analysis.
Data Presentation
Pharmacodynamics: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats
The following table summarizes the quantitative data from a study investigating the hemodynamic effects of NOHA.
| Parameter | Treatment | Dose | Effect |
| Renal Blood Flow (RBF) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | ↑ 11 ± 1% |
| Mean Arterial Pressure (MAP) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | No significant change |
| Renal Vascular Resistance (RVR) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | ↓ ~11% |
| Antagonism of L-NAME induced ↓ RBF | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | > 65% reduction in L-NAME effect |
| Antagonism of L-NAME induced ↑ RVR | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | > 65% reduction in L-NAME effect |
| Antagonism of L-NAME induced ↑ MAP | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | 64% attenuation of L-NAME pressor effect |
Data are presented as mean ± SEM or as a percentage change. L-NAME (NG-nitro-L-arginine methyl ester) is a nitric oxide synthase inhibitor.
Pharmacokinetics: In Vivo Data for the NOHA Analog, N(ω)-hydroxy-nor-L-arginine (nor-NOHA), in Rats
Specific in vivo pharmacokinetic data for NOHA is limited. The following table presents data for its more stable and potent analog, nor-NOHA, in Brown Norway rats. This information can serve as a valuable reference for designing future pharmacokinetic studies of NOHA.
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Terminal Half-life (t½) | Intravenous (i.v.) | 10, 30, 90 | ~30 min |
| Total Clearance | Intravenous (i.v.) | 10, 30, 90 | 33 mL/min/kg |
| Inter-compartmental Clearance | Intravenous (i.v.) | 10, 30, 90 | 17 mL/min/kg |
| Central Volume of Distribution (Vc) | Intravenous (i.v.) | 10, 30, 90 | 0.19 L/kg |
| Peripheral Volume of Distribution (Vp) | Intravenous (i.v.) | 10, 30, 90 | 0.43 L/kg |
| Absolute Bioavailability | Intraperitoneal (i.p.) | 10, 30, 90 | 98% |
| Absolute Bioavailability | Intratracheal (i.t.) | 10, 30, 90 | 53% |
Data from a study on nor-NOHA in Brown Norway rats.
In Vivo Toxicology
A significant knowledge gap exists regarding the in vivo toxicology of this compound. Extensive searches of the scientific literature did not yield specific studies determining the LD50 or detailing the safety profile of NOHA in animal models. While some studies have investigated the adverse effects of high doses of its precursor, L-arginine, these findings cannot be directly extrapolated to NOHA.[3][4][5][6] The lack of toxicology data is a critical consideration for researchers and drug development professionals. Future preclinical studies should prioritize a thorough toxicological evaluation of NOHA to establish its safety profile before it can be considered for further therapeutic development.
Conclusion
Preliminary in vivo studies demonstrate that this compound effectively antagonizes the hemodynamic effects of nitric oxide synthase inhibition, supporting its role as a key intermediate in the NO synthesis pathway. Its ability to inhibit arginase suggests a therapeutic potential for conditions where enhancing NO bioavailability is beneficial. However, the current body of in vivo research on NOHA is limited, particularly concerning its pharmacokinetic profile and, most critically, its toxicology. The provided experimental protocols and data on its analog, nor-NOHA, offer a foundation for future investigations. A comprehensive in vivo toxicological assessment is an essential next step to ascertain the safety and therapeutic viability of this compound.
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse gastrointestinal effects of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arginine enhances nitrative stress and exacerbates tumor necrosis factor-alpha toxicity to human endothelial cells in culture: prevention by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-arginine overdose is a potential risk factor for myocardial injury in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial and harmful effects of L-arginine on renal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detecting N(5)-Hydroxy-L-arginine in Tissue: A Detailed Guide for Researchers
Application Notes and Protocols for the Quantification of a Key Nitric Oxide Precursor
For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, accurate detection of its intermediates is paramount. N(5)-Hydroxy-L-arginine (NOHA) is a critical, yet transient, intermediate in the enzymatic conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). Its quantification in tissue samples can provide valuable insights into NO production and the regulation of arginase activity, which is implicated in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the reliable detection and quantification of NOHA in tissue samples.
Introduction to this compound Detection
NOHA's role as a direct precursor to NO makes its concentration in tissues a key indicator of NOS activity. However, its low abundance and potential instability pose analytical challenges. The methods outlined below, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and specificity required for accurate quantification.
Signaling Pathway
NOHA is a central molecule in the L-arginine/NO metabolic pathway. The following diagram illustrates the synthesis of NOHA and its subsequent conversion to nitric oxide.
Figure 1: Simplified signaling pathway of nitric oxide synthesis showing this compound as a key intermediate.
Quantitative Data Summary
The concentration of NOHA in tissues can vary significantly depending on the tissue type, species, and physiological or pathological state. The following table summarizes reported NOHA concentrations in various biological samples.
| Biological Sample | Species | Condition | NOHA Concentration | Reference |
| Mammary Cells (Control) | Human | Healthy | ~62 nM | [1] |
| ER- Breast Cancer Cells | Human | Cancer | 16-25 nM | [1] |
| ER+ Breast Cancer Cells | Human | Cancer | ~54 nM | [1] |
| Plasma | Human | Healthy | 2-10 nM | [1] |
| Serum | Rat | Control | 3.7 µM | [2] |
| Serum | Rat | Lipopolysaccharide-treated | 15.8 µM | [2] |
Experimental Protocols
Tissue Sample Preparation
Proper sample handling and preparation are critical for the accurate quantification of NOHA. The following protocol is a general guideline and may require optimization for specific tissue types.
Experimental Workflow for Tissue Sample Preparation
Figure 2: General workflow for the preparation of tissue samples for NOHA analysis.
Protocol:
-
Tissue Excision and Freezing: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood. Blot the tissue dry and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen tissue (~50-100 mg).
-
On ice, homogenize the tissue in 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A bead beater or rotor-stator homogenizer is recommended for efficient lysis.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N₄-L-arginine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules like NOHA in complex biological matrices due to its high sensitivity and specificity.
Instrumentation and Conditions (Example):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar analytes like NOHA.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Multiple Reaction Monitoring (MRM) Transitions:
The selection of appropriate precursor and product ions is crucial for the specificity of the assay. While specific transitions for NOHA are not as widely published as for other arginine metabolites, a starting point for method development can be inferred from its structure. The protonated molecule [M+H]⁺ would serve as the precursor ion. Fragmentation would likely occur at the guanidino group and the bond between the amino acid backbone and the side chain.
Note: It is highly recommended to optimize the MRM transitions for NOHA using a pure standard on the specific instrument being used.
Example MRM transitions for related compounds: [3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Arginine | 175.1 | 70.0 |
| L-Citrulline | 176.0 | 113.0 |
| ADMA | 203.1 | 46.0 |
| SDMA | 203.2 | 172.1 |
Workflow for LC-MS/MS Analysis
Figure 3: Workflow for the quantification of NOHA using LC-MS/MS with multiple reaction monitoring.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the detection and quantification of this compound in tissue samples. By employing meticulous sample preparation techniques and sensitive LC-MS/MS analysis, researchers can gain valuable insights into the dynamics of the nitric oxide pathway in various biological contexts. The successful implementation of these methods will aid in advancing our understanding of diseases where NO signaling plays a critical role and will support the development of novel therapeutic strategies.
References
Quantification of N(5)-Hydroxy-L-arginine (NOHA) Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, produced during the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS) enzymes. The accurate quantification of NOHA in biological matrices is essential for understanding the regulation of NO production and its implications in various physiological and pathological processes, including cardiovascular function, immune response, and neurotransmission. High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection after pre-column derivatization, offers a sensitive and reliable method for the determination of NOHA levels in complex biological samples.
This document provides detailed application notes and protocols for the quantification of NOHA using a validated Reversed-Phase HPLC (RP-HPLC) method with o-phthaldialdehyde (OPA) pre-column derivatization and fluorescence detection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of NOHA and the general workflow for its quantification by HPLC.
Caption: Nitric Oxide Synthesis Pathway.
Application Note: Quantitative Analysis of N(5)-Hydroxy-L-arginine in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N(5)-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, using gas chromatography-mass spectrometry (GC-MS). The protocol is designed for the analysis of NOHA in biological samples, such as human serum and urine, and is particularly relevant for research in cardiovascular disease, immunology, and drug development targeting the nitric oxide pathway. The method employs a stable-isotope dilution approach with a two-step derivatization procedure to ensure accuracy and precision.
Introduction
This compound (NOHA) is the sole intermediate in the enzymatic conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS). As a key molecule in this vital signaling pathway, the accurate quantification of NOHA in biological fluids is essential for understanding the regulation of NO production and for the development of therapeutics that modulate NOS activity. Gas chromatography-mass spectrometry offers a highly specific and sensitive platform for the analysis of small molecules like NOHA in complex biological matrices. However, due to its polar and non-volatile nature, chemical derivatization is necessary to facilitate its analysis by GC-MS.[1] This protocol provides a detailed procedure for the derivatization of NOHA to its methyl ester pentafluoropropionyl (Me-PFP) derivative and its subsequent quantification by GC-MS in selected-ion monitoring (SIM) mode.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of NOHA in the nitric oxide signaling pathway and the overall experimental workflow for its analysis by GC-MS.
Caption: Nitric Oxide Synthesis Pathway highlighting this compound.
Caption: Experimental workflow for this compound GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (NOHA) standard
-
Trideuteromethyl ester NOHA (d3Me-NOHA) for use as an internal standard
-
Methanol (CH3OH), anhydrous
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Toluene, GC grade
-
Borate buffer
-
Nitrogen gas, high purity
-
Human serum/urine samples
Sample Preparation and Derivatization
This two-step derivatization protocol is optimized for the analysis of NOHA as its methyl ester pentafluoropropionyl (Me-PFP) derivative.[1]
-
Sample Aliquoting and Internal Standard Spiking:
-
Pipette 10 µL of the biological sample (serum or urine) into a clean microvial.
-
Add the internal standard, newly synthesized trideuteromethyl ester NOHA (d3Me-NOHA), to each sample.
-
Evaporate the samples to dryness under a gentle stream of nitrogen.
-
-
Esterification:
-
To the dried residue, add 2 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.[1]
-
After incubation, cool the vials to room temperature and evaporate the solvent under nitrogen.
-
-
Acylation:
-
Reconstitute the dried sample in a solution of pentafluoropropionic anhydride in ethyl acetate.
-
Seal the vial and heat at 65°C for 30 minutes.[1]
-
Cool the vials to room temperature.
-
-
Extraction:
-
Reconstitute the derivatized sample in borate buffer.
-
Perform a liquid-liquid extraction by adding toluene and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper organic layer (toluene) containing the derivatized NOHA to a GC-MS autosampler vial.
-
GC-MS Instrumentation and Conditions
The following GC-MS parameters have been found to be effective for the analysis of Me-PFP derivatives of amino acids and are recommended for this application.[2][3][4]
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | Optima 17 fused-silica capillary column (15 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 40°C, hold for 0.5 min |
| Ramp 1 | 15°C/min to 210°C |
| Ramp 2 | 35°C/min to 320°C |
| Mass Spectrometer | |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane at a constant flow rate of 2.4 mL/min |
| Interface Temperature | 300°C |
| Ion Source Temperature | 250°C |
| Electron Energy | 70 eV |
| Data Acquisition | |
| Mode | Selected-Ion Monitoring (SIM) |
| Ions to Monitor | m/z 458 for endogenous NOHA |
| m/z 461 for d3Me-NOHA internal standard |
Data Presentation and Quantitative Analysis
The quantification of NOHA is based on the ratio of the peak area of the endogenous NOHA derivative to that of the deuterated internal standard. A calibration curve should be prepared using known amounts of NOHA standard and a fixed amount of the internal standard, processed through the same derivatization and extraction procedure.
The following table summarizes the quantitative performance of this method for the analysis of NOHA in human serum and urine.
| Matrix | Parameter | Value |
| Human Serum | Accuracy (Recovery) | 91.6 ± 1.6% |
| Imprecision (RSD) | 1.4 - 14.8% (over 0-15 µM range) | |
| Human Urine | Accuracy (Recovery) | 39.9 ± 4.5%* |
| Imprecision (RSD) | 5.3 - 18.4% (over 0-15 µM range) |
*Note: The lower recovery in urine is attributed to the presence of inorganic nitrate which can react with the hydroxyl group of NOHA.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantitative determination of this compound in biological matrices. The use of a stable isotope-labeled internal standard and a well-defined derivatization procedure ensures high accuracy and precision, making this method suitable for both basic research and clinical applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of nitric oxide biology and drug development to implement this powerful analytical technique in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of N(5)-Hydroxy-L-arginine in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a stable and electrochemically active molecule, NOHA serves as a valuable biomarker for monitoring NO production and NOS activity.[1][2][3][4][5] Dysregulation of the L-arginine/NO pathway is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, the accurate and sensitive quantification of NOHA in biological fluids is of significant interest in clinical diagnostics and drug development.
Electrochemical methods offer a rapid, cost-effective, and sensitive approach for the determination of NOHA.[3][4][5] This document provides detailed application notes and protocols for the electrochemical detection of NOHA in biological fluids, primarily focusing on the use of voltammetric techniques with glassy carbon electrodes.
Biological Significance and Signaling Pathway
NOHA is produced during the first step of the two-step oxidation of L-arginine by NOS. It is a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. By inhibiting arginase, NOHA can enhance the bioavailability of L-arginine for NO synthesis, thereby modulating NO-dependent signaling pathways.
Quantitative Data Summary
The electrochemical detection of NOHA has been demonstrated with various performance characteristics. The following table summarizes key quantitative data from studies utilizing glassy carbon electrodes.
| Parameter | Value | Biological Matrix | Electrochemical Technique | Electrode | Reference |
| Oxidation Potential | +355 mV vs. Ag/AgCl | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [3][5][6] |
| +360 mV vs. Ag/AgCl | Amino Acid Solution | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] | |
| Sensitivity | 5.4 nA/µM | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [3][4] |
| 4.76 nA/µM | Amino Acid Solution | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] | |
| Linear Range | 0.5 - 148 µM | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] |
| Physiological Concentration | ~6 µM | Serum | Not specified | Not applicable | [5] |
Experimental Protocols
Reagents and Materials
-
This compound (NOHA) standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Human serum or plasma samples
-
Glassy carbon working electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/galvanostat
-
Microcentrifuge
-
Vortex mixer
Preparation of Standard Solutions
-
Prepare a stock solution of NOHA (e.g., 10 mM) in PBS (pH 7.4).
-
Perform serial dilutions of the stock solution with PBS to obtain a series of standard solutions with concentrations spanning the expected physiological range (e.g., 0.5 µM to 150 µM).
Biological Sample Preparation: Protein Precipitation
To minimize interference from proteins and other macromolecules in biological fluids, a protein precipitation step is crucial. Acetonitrile is a commonly used and effective precipitating agent.[1][2][7][8]
-
Thaw frozen serum or plasma samples on ice.
-
In a microcentrifuge tube, add three volumes of ice-cold acetonitrile to one volume of the serum or plasma sample (3:1 v/v ratio). For example, add 300 µL of acetonitrile to 100 µL of serum.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge the mixture at a high speed (e.g., 11,000 rpm) for 30 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant, which contains NOHA and other small molecules, for electrochemical analysis.
Electrochemical Measurement
The following protocol outlines the use of cyclic voltammetry (CV) for the detection of NOHA. Differential pulse voltammetry (DPV) can also be employed for enhanced sensitivity.[3][4]
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.
-
Allow the electrode to dry completely before use.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add the prepared sample supernatant or NOHA standard solution to the electrochemical cell.
-
-
Cyclic Voltammetry (CV) Parameters:
-
Potential Range: -0.2 V to +0.8 V vs. Ag/AgCl
-
Scan Rate: 50 mV/s
-
Number of Cycles: 3
-
-
Data Acquisition and Analysis:
-
Record the cyclic voltammograms.
-
An oxidation peak for NOHA should be observed at approximately +355 mV vs. Ag/AgCl.[3][5][6]
-
Measure the peak current of the oxidation peak.
-
Construct a calibration curve by plotting the peak current versus the concentration of the NOHA standards.
-
Determine the concentration of NOHA in the biological sample by interpolating its peak current on the calibration curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the electrochemical detection of NOHA in biological fluids.
Considerations and Troubleshooting
-
Interference: Biological samples are complex matrices. While protein precipitation removes a significant portion of interfering substances, other small molecules may still be present and could potentially interfere with the electrochemical measurement. It has been observed that the presence of other amino acids from the urea cycle can cause a slight positive shift in the oxidation potential of NOHA and a minor decrease in sensitivity.[5][6] It is advisable to run a blank sample (precipitated matrix without NOHA) to assess the background signal.
-
Electrode Fouling: The surface of the working electrode can become fouled by the adsorption of molecules from the biological sample, leading to a decrease in signal over time. Regular and thorough cleaning and polishing of the electrode are essential for obtaining reproducible results.
-
Matrix Effects: The composition of the biological matrix can influence the electrochemical response. It is recommended to prepare calibration standards in a matrix that closely mimics the prepared biological sample (e.g., supernatant from a blank precipitation) to account for matrix effects.
-
Method Validation: For reliable quantitative results, the analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.
Conclusion
The electrochemical detection of this compound offers a promising analytical tool for researchers and clinicians. The protocols outlined in this document provide a framework for the sensitive and selective quantification of NOHA in biological fluids. Careful sample preparation and optimization of electrochemical parameters are key to achieving accurate and reproducible results. This will, in turn, facilitate a better understanding of the role of the L-arginine/NO pathway in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Electrochemical Detection of NG-Hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N(5)-Hydroxy-L-arginine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, produced from L-arginine by nitric oxide synthase (NOS). Beyond its role as a precursor to NO, NOHA has garnered significant attention as a potent competitive inhibitor of arginase, the enzyme responsible for hydrolyzing L-arginine to ornithine and urea. By inhibiting arginase, NOHA can modulate cellular proliferation, apoptosis, and immune responses, making it a valuable tool for in vitro studies across various fields, including oncology, immunology, and cardiovascular research. These application notes provide detailed protocols for the use of NOHA in cell culture experiments, including methods for assessing its effects on cell viability, arginase activity, and nitric oxide production.
Data Presentation
Table 1: this compound Inhibition of Arginase Activity
| Cell/Tissue Source | Arginase Isoform | NOHA IC₅₀ | Reference |
| Rat Aortic Endothelial Cells | Arginase I | 10-12 µM | [1] |
| Murine Macrophages (unstimulated) | Not specified | 400 ± 50 µM | |
| Rat Kidney Homogenate | Not specified | 230 ± 26 µM | [2] |
Table 2: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | NOHA Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Caco-2 | Human Colon Carcinoma | 1 - 30 | 30 - 85 | |
| MDA-MB-468 | Human Breast Cancer | Not specified | Significant inhibition and apoptosis after 48h | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (NOHA) powder
-
Sterile deionized water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the desired amount of NOHA powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolving:
-
For aqueous stock: Reconstitute the NOHA powder in sterile deionized water to a desired stock concentration (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
For DMSO stock: If solubility in water is limited, NOHA can be dissolved in DMSO to a higher stock concentration (e.g., 50 mM). Vortex until the powder is completely dissolved.
-
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage. A study on NOHA stability showed significant degradation after 6 weeks at temperatures of 4°C and above, while it remained stable at -20°C and -80°C.[4]
Note: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and cytostatic effects of NOHA on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of NOHA from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NOHA (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the NOHA stock, if any).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Arginase Activity Assay
This colorimetric assay measures the activity of arginase in cell lysates by quantifying the amount of urea produced.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)
-
L-arginine solution (0.5 M, pH 9.7)
-
Acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio)
-
α-Isonitrosopropiophenone (9% in absolute ethanol)
-
Urea standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Lysis: Lyse the cell pellets in an appropriate volume of lysis buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Arginase Activation: In a 96-well plate, add 25 µL of cell lysate and 5 µL of 10 mM MnCl₂. Incubate at 55-60°C for 10 minutes to activate the arginase.
-
Arginine Hydrolysis: Add 25 µL of L-arginine solution to each well to initiate the reaction. Incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 200 µL of the acid mixture.
-
Urea Measurement: Add 25 µL of α-isonitrosopropiophenone to each well. Incubate at 100°C for 45 minutes. After cooling in the dark for 10 minutes, measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of urea.
-
Data Analysis: Calculate the arginase activity in each sample based on the urea standard curve and normalize to the protein concentration.
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies the amount of nitrite (a stable product of NO) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant from each well after treatment with NOHA.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium used for the experiment (ranging from 1 to 100 µM).
-
Griess Reaction: In a 96-well plate, add 50 µL of the cell culture supernatant or nitrite standard to each well.
-
Reagent Addition: Add 50 µL of the sulfanilamide solution to each well, mix, and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well, mix, and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Mandatory Visualization
Caption: L-Arginine Metabolism and the Role of NOHA.
References
- 1. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: N(5)-Hydroxy-L-arginine as a Pharmacological Tool to Study Nitric Oxide Synthase (NOS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric Oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as Nitric Oxide Synthases (NOS).[1][3] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2][3] The synthesis of NO is a two-step process wherein L-arginine is first hydroxylated to form the stable intermediate, N(5)-Hydroxy-L-arginine (NOHA), which is then oxidized to produce NO and L-citrulline.[1][3][4]
NOHA's unique position as the direct precursor to NO and its additional role as a potent inhibitor of arginase—an enzyme that competes with NOS for the common substrate L-arginine—makes it an invaluable pharmacological tool for studying the intricacies of NO biology.[5][6] These application notes provide a comprehensive overview of NOHA's mechanism, quantitative data on its enzymatic interactions, and detailed protocols for its use in experimental settings.
Mechanism of Action: The Dual Role of NOHA
NOHA serves as a sophisticated tool for modulating and probing the NOS pathway through two primary mechanisms:
-
Direct Substrate for NOS: NOHA is the immediate intermediate in the NOS catalytic cycle.[3][4] Supplying exogenous NOHA can bypass the first step of the reaction, providing a direct precursor for the second, NO-forming step. This is particularly useful for studying the kinetics and regulation of the second half of the NOS reaction independent of the initial L-arginine hydroxylation. Both NADPH and the cofactor tetrahydrobiopterin (BH4) are required for the conversion of NOHA to NO.
-
Inhibitor of Arginase: L-arginine is a substrate for both NOS and arginase.[5] Arginase converts L-arginine to L-ornithine and urea, thereby reducing the local availability of L-arginine for NO production.[5][6] NOHA is a potent competitive inhibitor of arginase.[6] By inhibiting arginase, NOHA can increase the intracellular pool of L-arginine available to NOS, indirectly promoting NO synthesis. This makes NOHA a tool to study the competitive balance between these two enzymatic pathways.
This dual functionality allows researchers to dissect the complex regulation of NO production in various biological systems.
Quantitative Data
The efficacy of NOHA as a pharmacological tool is defined by its kinetic parameters with NOS and its inhibitory constants against arginase.
| Parameter | Enzyme/System | Value | Species | Reference |
| Km (apparent) | Macrophage NOS (iNOS) | 6.6 µM | Murine | |
| Vmax | Macrophage NOS (iNOS) | 99 nmol/min/mg | Murine | |
| Ki | Liver Arginase | 150 µM | Bovine | [6] |
| IC50 | Liver Homogenate Arginase | 150 µM | Rat | [6] |
| IC50 | Macrophage Arginase | 450 µM | Murine | [6] |
Applications in Research
-
Studying NOS Kinetics: Use NOHA to investigate the second step of the NOS reaction, bypassing regulation and substrate competition associated with the initial hydroxylation of L-arginine.
-
Investigating Arginase-NOS Crosstalk: Employ NOHA as an arginase inhibitor to explore how competition for L-arginine modulates NO output in various cell types and tissues.
-
Probing NO-Dependent Cellular Processes: NOHA can be used to induce NO production to study downstream effects like cell proliferation, apoptosis, and signaling. For instance, NOHA has been shown to inhibit proliferation and induce apoptosis in high-arginase-expressing MDA-MB-468 breast cancer cells.[5]
-
In Vivo Hemodynamic Studies: NOHA can antagonize the hemodynamic effects of NOS inhibitors in vivo, confirming its role as a direct NO precursor in physiological systems.[7]
Experimental Protocols
Protocol 1: Cell-Free NOS Activity Assay using NOHA
This protocol measures the activity of purified NOS enzyme by quantifying the production of NO from the substrate NOHA.
Materials:
-
Purified NOS isoform (nNOS, eNOS, or iNOS)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound (NOHA) stock solution
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
FAD, FMN
-
Calmodulin and CaCl₂ (for eNOS/nNOS)
-
Griess Reagent (for NO detection)
-
96-well microplate and plate reader
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer and all cofactors at their final desired concentrations (e.g., 1 mM NADPH, 10 µM BH4, 2 µM FAD/FMN, 2 mM CaCl₂, 10 µg/mL Calmodulin).
-
Add Enzyme: Add the purified NOS enzyme to the master mix.
-
Initiate Reaction: To start the reaction, add the NOHA solution to a final concentration range of 1-100 µM. The reaction volume is typically 50-100 µL. Include a negative control without the enzyme or without NOHA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of a stop solution or by placing it on ice.
-
NO Quantification (Griess Assay):
-
Transfer a portion of the reaction supernatant to a 96-well plate.
-
Add the Griess Reagent components according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Cellular Arginase Inhibition and NO Production
This protocol assesses NOHA's ability to inhibit cellular arginase activity and consequently increase NO production in cultured cells (e.g., LPS-stimulated macrophages).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
NOHA
-
L-ornithine (for rescue experiments)
-
Griess Reagent
-
Cell lysis buffer for arginase assay
-
Arginase activity assay kit
Procedure:
-
Cell Seeding: Plate cells (e.g., RAW 264.7) in a multi-well plate and allow them to adhere overnight.
-
Cell Stimulation: To induce iNOS, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 18-24 hours.
-
NOHA Treatment: Remove the stimulation medium and add fresh medium containing various concentrations of NOHA (e.g., 10-500 µM). For rescue experiments, co-incubate with L-ornithine (e.g., 500 µM).[5]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Measure NO Production:
-
Collect the cell culture supernatant.
-
Perform the Griess assay as described in Protocol 1 to measure nitrite accumulation, an indicator of NO production.
-
-
Measure Arginase Activity:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
Measure arginase activity in the cell lysate using a commercial kit, which typically measures the rate of urea production from L-arginine.
-
-
Data Analysis: Compare NO levels and arginase activity between control, NOHA-treated, and NOHA + L-ornithine-treated cells. An increase in NO and a decrease in arginase activity in NOHA-treated cells would be expected.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase enzymology in the 20 years after the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Arginase Inhibition using N(5)-Hydroxy-L-arginine (NOHA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(5)-Hydroxy-L-arginine (NOHA) is a crucial intermediate in the nitric oxide (NO) synthase (NOS) pathway and a potent, reversible inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[1][2] This dual role places NOHA at a critical juncture in regulating L-arginine metabolism, influencing processes from immune response to vascular function.[3] These application notes provide detailed protocols for utilizing NOHA to investigate arginase inhibition, assess its impact on cellular processes, and understand its role in the intricate balance between the NOS and arginase pathways.
Introduction
L-arginine serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. The NOS pathway produces nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[4][5] Conversely, the arginase pathway yields ornithine and urea. Ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production.[2][6] The competition for L-arginine between these two enzymes is a critical regulatory point in various physiological and pathological conditions.[2]
This compound (NOHA) is a naturally occurring intermediate in the conversion of L-arginine to NO by NOS.[7] It has been identified as a potent inhibitor of both arginase I and arginase II isoforms.[8] This inhibitory action is thought to be a physiological mechanism to favor NO production by limiting the competing arginase pathway, especially during inflammatory responses where high NO output is required.[2][8] The ability of NOHA to modulate this enzymatic balance makes it an invaluable tool for studying the biological roles of arginase and for investigating potential therapeutic strategies targeting arginase inhibition in diseases such as cardiovascular disorders, cancer, and infectious diseases.[9][10]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of NOHA against arginase has been characterized in various studies. The following table summarizes key quantitative data for easy comparison.
| Inhibitor | Enzyme | Species/Source | Assay Condition (pH) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| This compound (L-NOHA) | Arginase I | Bovine Liver | - | 10-12 µM | - | [8][11] |
| This compound (L-NOHA) | Arginase | Rat Liver Homogenates | - | - | 150 µM | [1] |
| This compound (L-NOHA) | Arginase | Murine Macrophages | - | - | 450 µM | [1] |
| This compound (NOHA) | Arginase | Caco-2 cells | - | - | ~3 µM (85% inhibition) | [6] |
| This compound (NOHA) | Arginase | - | - | - | 230 ± 26 µM | [12] |
| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | Human | - | 500 nM | - | |
| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase II | Human | 7.5 | 1.6 µM | - | [10] |
| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase II | Human | 9.5 | 2 µM | - | [10] |
| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | - | - | - | 340 ± 12 µM | [12] |
Signaling and Metabolic Pathways
The interplay between the NOS and arginase pathways, and the inhibitory role of NOHA, can be visualized in the following diagram.
Caption: L-Arginine metabolic pathways and NOHA-mediated arginase inhibition.
Experimental Protocols
In Vitro Arginase Activity Inhibition Assay
This protocol details the measurement of arginase activity by quantifying the production of urea, a direct product of the arginase-catalyzed reaction.
Caption: Workflow for in vitro arginase activity inhibition assay.
Materials:
-
Cell or tissue lysate containing arginase
-
This compound (NOHA)
-
L-arginine
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (e.g., 10 mM)
-
Acid mixture (Sulfuric acid:Phosphoric acid:Water at 1:3:7 ratio)
-
α-isonitrosopropiophenone (α-ISPF) solution (e.g., 9% in ethanol)
-
Urea standards
-
Microplate reader or spectrophotometer
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in a lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors) on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Arginase Activation: In a microcentrifuge tube or microplate well, mix a volume of lysate with an equal volume of 10 mM MnCl₂ in 25 mM Tris-HCl. Incubate at 56°C for 10 minutes to activate the arginase.[13]
-
Inhibitor Addition: Add varying concentrations of NOHA to the activated lysate. Include a control with no inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding a buffered solution of L-arginine (e.g., 0.5 M, pH 9.7) to each sample. Incubate at 37°C for a defined period (e.g., 60 minutes).[13]
-
Reaction Termination: Stop the reaction by adding the acid mixture.[13]
-
Urea Quantification: Add the α-ISPF solution to each sample. Heat the samples at 95-100°C for 45-60 minutes to allow for color development.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 540-550 nm.
-
Data Analysis: Create a standard curve using known concentrations of urea. Calculate the amount of urea produced in each sample. Determine the arginase activity (e.g., in µmol urea/min/mg protein). Plot the percentage of inhibition against the NOHA concentration to determine the IC₅₀ value.
Cellular Arginase Inhibition and Nitric Oxide Production Assay
This protocol assesses the effect of NOHA on arginase activity within intact cells and its downstream consequence on nitric oxide production.
Caption: Workflow for cellular arginase inhibition and NO production assay.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, endothelial cells)
-
Cell culture medium and supplements
-
This compound (NOHA)
-
Griess Reagent Kit for nitrite determination
-
Urea assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
NOHA Treatment: Treat the cells with a range of NOHA concentrations for a desired time period (e.g., 24 to 48 hours). Include an untreated control.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of nitrite and extracellular urea.
-
Cell Lysate: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Nitrite Measurement (Griess Assay):
-
Nitrite is a stable end-product of NO metabolism and can be used as an indicator of NO production.
-
In a 96-well plate, mix the collected supernatant with the Griess reagent components according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Urea Measurement:
-
Measure the urea concentration in the cell culture supernatant or lysate using a commercial colorimetric or fluorometric urea assay kit.
-
-
Intracellular Arginase Activity:
-
Use the cell lysates to perform the in vitro arginase activity assay as described in Protocol 1.
-
-
Data Analysis:
-
Plot the NOHA concentration against the measured parameters: intracellular arginase activity, extracellular urea concentration, and nitrite concentration.
-
A successful experiment will demonstrate a dose-dependent decrease in arginase activity and urea production, accompanied by an increase in nitrite levels, indicating a shift from the arginase pathway to the NOS pathway.
-
Concluding Remarks
This compound is a powerful tool for dissecting the complex interplay between the arginase and nitric oxide synthase pathways. The protocols outlined here provide a framework for researchers to quantitatively assess arginase inhibition by NOHA both in vitro and in cellular contexts. By carefully applying these methods, scientists can further elucidate the roles of arginase in health and disease, and explore the therapeutic potential of arginase inhibitors. It is important to note that while NOHA is a valuable research tool, its specificity should be considered, and results can be further validated using other arginase inhibitors or genetic approaches.[14]
References
- 1. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N(5)-Hydroxy-L-arginine ELISA Kit for Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. The production of NO is catalyzed by nitric oxide synthase (NOS) enzymes. As a key precursor in this pathway, the quantification of NOHA in plasma samples can provide valuable insights into NO production and regulation, which is implicated in various physiological and pathological processes, including cardiovascular function, immune response, and neurotransmission. This competitive inhibition enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of NOHA in human plasma.
Assay Principle
This ELISA kit is based on the competitive binding technique. The microtiter plate is pre-coated with a goat anti-rabbit IgG antibody. This compound present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a rabbit anti-N(5)-Hydroxy-L-arginine antibody. During incubation, the anti-N(5)-Hydroxy-L-arginine antibody binds to either the NOHA in the sample or the HRP-conjugated NOHA. The antibody-antigen complex is then captured by the goat anti-rabbit IgG antibody coated on the plate. After washing away any unbound substances, a substrate solution is added. The color development is inversely proportional to the concentration of NOHA in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is prepared from seven NOHA standard dilutions and the NOHA concentration in the samples is determined by interpolating the sample absorbance values against the standard curve.
I. Data Presentation
Table 1: Typical Standard Curve Data
| Standard Concentration (ng/mL) | Absorbance (450 nm) |
| 0 | 2.458 |
| 0.5 | 1.982 |
| 1.0 | 1.615 |
| 2.5 | 1.023 |
| 5.0 | 0.684 |
| 10 | 0.412 |
| 20 | 0.251 |
Note: Data presented here is for demonstration purposes only. A new standard curve must be generated for each assay.
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.5 - 20 ng/mL |
| Sensitivity | < 0.1 ng/mL |
| Specificity | High specificity for this compound. No significant cross-reactivity with L-arginine or other related compounds. |
| Precision (Intra-assay) | CV < 10% |
| Precision (Inter-assay) | CV < 12% |
| Sample Type | Plasma |
| Sample Volume | 50 µL |
| Incubation Time | 60 minutes at 37°C |
| Wavelength | 450 nm |
II. Experimental Protocols
A. Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (20x) with distilled or deionized water. For example, add 25 mL of concentrated Wash Buffer to 475 mL of distilled water to prepare 500 mL of Wash Buffer (1x).
-
Standard Dilutions: Reconstitute the this compound standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation. Prepare serial dilutions of the standard in Standard Diluent as described in the kit manual.
-
HRP-conjugate Dilution: Dilute the concentrated HRP-conjugate with HRP-conjugate Diluent according to the instructions in the kit manual.
B. Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquoting: Transfer the plasma supernatant to a clean tube. It is recommended to aliquot the plasma and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
C. Assay Procedure
-
Determine the number of wells to be used and secure the desired number of strips in the plate frame.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of HRP-conjugate to each well.
-
Add 50 µL of anti-NOHA Antibody to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well three times with 300 µL of Wash Buffer (1x). After the final wash, invert the plate and tap it firmly against a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate for 15 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.
D. Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
-
Determine the concentration of this compound in the samples by interpolating the sample absorbance values from the standard curve.
III. Visualizations
A. Signaling Pathway
Caption: Biosynthesis of Nitric Oxide from L-Arginine.
B. Experimental Workflow
Caption: this compound ELISA Experimental Workflow.
C. Logical Relationship: Competitive ELISA Principle
Caption: Principle of Competitive ELISA for NOHA Detection.
References
Application Notes and Protocols for Imaging N(5)-Hydroxy-L-arginine with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Currently, the direct visualization of N(5)-Hydroxy-L-arginine (NOHA) within cellular environments using specific fluorescent probes is an emerging field of research. While a variety of methods exist for the detection of NOHA, such as gas chromatography-mass spectrometry and electrochemical detection, the development of targeted fluorescent probes for live-cell imaging remains a significant area of opportunity.[1][2][3][4] This document provides a comprehensive overview of the importance of NOHA, its role in biological pathways, and a generalized protocol for the application of hypothetical fluorescent probes designed for its detection.
Introduction to this compound (NOHA)
This compound is a critical and stable intermediate in the biosynthesis of nitric oxide (NO) from L-arginine.[1][5][6][7] This conversion is catalyzed by the enzyme nitric oxide synthase (NOS). As a key signaling molecule, NO is involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[5][8] The ability to visualize and quantify the precursor NOHA in real-time within living cells could provide invaluable insights into the regulation of NOS activity and the localized production of NO. Such tools would be of significant interest to researchers in cardiovascular biology, neuroscience, and immunology, as well as to professionals in drug development targeting the NO signaling pathway.
Hypothetical Fluorescent Probes for NOHA
The development of fluorescent probes for NOHA would likely draw inspiration from existing probes for its precursor, L-arginine.[9][10][11][12][13][14] A successful probe would require a recognition moiety that can selectively bind to the N-hydroxyguanidinium group of NOHA, distinguishing it from the guanidinium group of the more abundant L-arginine. This could potentially be achieved through specific hydrogen bonding interactions and coordination chemistry. This recognition event would then trigger a change in the photophysical properties of a linked fluorophore, such as an increase in fluorescence intensity ("turn-on" probe) or a shift in the emission wavelength.
Table 1: Hypothetical Properties of NOHA-Specific Fluorescent Probes
| Property | Proposed Characteristic | Rationale |
| Excitation Wavelength | 488 nm or 561 nm | Compatibility with common laser lines in confocal microscopy. |
| Emission Wavelength | 500 - 600 nm | Emission in the visible spectrum for ease of detection with standard fluorescence microscopes. |
| Quantum Yield | > 0.5 upon binding to NOHA | High brightness for sensitive detection of low NOHA concentrations. |
| Selectivity | > 100-fold for NOHA over L-arginine and other amino acids | Minimizes off-target signal and ensures accurate detection of the target analyte. |
| Cell Permeability | High | Essential for imaging intracellular NOHA in live cells. |
| Cytotoxicity | Low | Minimal perturbation of cellular physiology to ensure the validity of experimental observations. |
| Response Time | < 30 minutes | Enables the monitoring of dynamic changes in NOHA concentration. |
Signaling Pathway of Nitric Oxide Synthesis
The synthesis of nitric oxide from L-arginine is a two-step enzymatic process mediated by nitric oxide synthase (NOS). In the first step, L-arginine is hydroxylated to form this compound (NOHA). Subsequently, NOHA is oxidized to yield nitric oxide and L-citrulline. This pathway is fundamental to numerous physiological functions.
Experimental Protocols
The following protocols are generalized for the use of a hypothetical fluorescent probe for imaging NOHA in cultured cells. Optimization will be necessary for specific cell types and experimental conditions.
1. Probe Preparation and Storage:
-
Prepare a stock solution of the hypothetical NOHA probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
For imaging experiments, plate the cells on glass-bottom dishes or coverslips to allow for high-resolution microscopy.
-
Allow the cells to adhere and reach the desired confluency (typically 60-80%) before probe loading.
3. Probe Loading and Staining:
-
On the day of the experiment, thaw an aliquot of the NOHA probe stock solution.
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them once with the serum-free medium or buffer.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
After incubation, wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound probe.
4. Live-Cell Imaging:
-
Mount the glass-bottom dish or coverslip onto the stage of a fluorescence microscope (e.g., a confocal laser scanning microscope).
-
Excite the probe at its optimal excitation wavelength and collect the emitted fluorescence at the appropriate emission wavelength range.
-
Acquire images using settings that minimize phototoxicity and photobleaching (e.g., use the lowest possible laser power and the shortest possible exposure time).
-
For time-lapse imaging, acquire images at regular intervals to monitor changes in NOHA levels over time.
5. Data Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ, FIJI) to quantify the fluorescence intensity within individual cells or regions of interest (ROIs).
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region from the intensity of the ROIs.
-
Normalize the fluorescence intensity to a control condition or a baseline measurement to determine the relative changes in NOHA concentration.
-
Present the data as mean ± standard deviation or standard error of the mean from multiple independent experiments.
Experimental Workflow
The following diagram illustrates a typical workflow for imaging intracellular NOHA using a hypothetical fluorescent probe.
Conclusion
The development of fluorescent probes specifically designed for the imaging of this compound holds great promise for advancing our understanding of nitric oxide biology. While such probes are not yet widely available, the conceptual framework and generalized protocols presented here provide a valuable resource for researchers and drug development professionals interested in pursuing this exciting area of research. The ability to directly visualize this key intermediate in live cells will undoubtedly open up new avenues for investigating the intricate regulation of nitric oxide signaling in health and disease.
References
- 1. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BisBINOL-Based Fluorescent Probes: Effect of Alkane Linkers and Chemo- and Enantioselective Recognition of Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"stability of N(5)-Hydroxy-L-arginine in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N(5)-Hydroxy-L-arginine (NOHA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (NOHA)?
Proper storage is critical to maintaining the integrity of NOHA. For the solid form (powder), storage at -20°C is recommended, which can ensure stability for at least four years.[1] When prepared in a solvent, it is best to store the solution at -80°C.[2]
Q2: How stable is NOHA in aqueous solutions, and what factors influence its stability?
NOHA is known to be a relatively unstable compound in aqueous solutions.[3] Its stability is significantly influenced by pH, the presence of oxidizing agents, and potentially temperature. Spontaneous hydrolysis to L-citrulline and hydroxylamine has been observed at a pH greater than 9.[4] Additionally, NOHA can be oxidized by species like hypochlorous acid and superoxide ions.[4][5]
Q3: What are the known degradation products of NOHA in aqueous solutions?
Under alkaline conditions (pH > 9), NOHA can hydrolyze to form L-citrulline and hydroxylamine.[4] In the presence of certain reactive oxygen species, it can be converted to nitric oxide (NO) and subsequently to nitrite and nitrate.[4]
Q4: I suspect my NOHA solution is degrading during my experiment. What are the common causes and how can I troubleshoot this?
Degradation during experiments is often linked to solution pH, buffer composition, or exposure to contaminants.
-
Check pH: Ensure your buffer pH is neutral or slightly acidic. Avoid alkaline conditions (pH > 9) where hydrolysis is known to occur.[4]
-
Avoid Oxidizing Agents: NOHA is susceptible to oxidation.[4][5] Ensure your solution is free from strong oxidizing or reducing agents and incompatible materials like strong acids/alkalis.[2]
-
Fresh Preparation: Prepare NOHA solutions fresh for each experiment whenever possible. If storage is necessary, use aliquots stored at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Use High-Purity Reagents: Use high-purity water and buffer components to minimize contaminants that could accelerate degradation.
Below is a workflow to help troubleshoot stability issues.
Data Summary
Table 1: Recommended Storage and Handling of NOHA
| Form | Storage Temperature | Recommended Duration | Handling Precautions |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Avoid inhalation and contact with skin/eyes.[2] Keep container tightly sealed.[2] |
| Aqueous Solution | -80°C | Short-term (prepare fresh if possible) | Prepare in high-purity, degassed buffers. Store in single-use aliquots to avoid freeze-thaw cycles. |
Table 2: Factors Influencing NOHA Stability in Aqueous Solutions
| Factor | Effect on Stability | Notes |
| High pH (>9) | Decreases Stability | Causes spontaneous hydrolysis to L-citrulline and hydroxylamine.[4] |
| Strong Oxidizing/Reducing Agents | Decreases Stability | NOHA is incompatible with these agents.[2] |
| Superoxide Ion (O₂⁻) | Decreases Stability | Converts NOHA to nitric oxide (NO).[4] |
| Hypochlorous Acid (HOCl) | Decreases Stability | Oxidizes NOHA to form nitroxyl (HNO).[5] |
Biochemical and Degradation Pathways
NOHA is a key intermediate in the biological synthesis of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS) enzymes.[6][7] Understanding this pathway provides context for its biological role.
The chemical instability of NOHA can lead to degradation through pathways distinct from its enzymatic conversion.
Experimental Protocols
Protocol: General Procedure for Assessing NOHA Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of NOHA under specific experimental conditions (e.g., varying pH, temperature). The primary analytical method is High-Performance Liquid Chromatography (HPLC), as it is commonly used for the analysis of related amino acids.[8][9]
1. Materials and Reagents:
-
This compound (solid)
-
High-purity (≥18 MΩ·cm) water
-
Buffer components (e.g., sodium phosphate, sodium acetate)
-
Acetonitrile (HPLC grade)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
HPLC system with UV or fluorescence detector
-
C8 or C18 analytical column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm)[9]
-
Thermostated incubator or water bath
-
Autosampler vials
2. Preparation of Solutions:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer) at the target pH values for the stability study. Filter the buffer through a 0.22 µm filter.
-
NOHA Stock Solution: Accurately weigh a small amount of solid NOHA and dissolve it in the prepared buffer to create a concentrated stock solution (e.g., 10 mM). This should be done immediately before starting the experiment. Keep the stock solution on ice.
-
Working Solutions: Dilute the stock solution with the corresponding buffer to the final experimental concentration (e.g., 100 µM) in separate tubes for each time point and condition to be tested.
3. Stability Experiment:
-
Time Zero (T=0) Sample: Immediately after preparing the working solutions, take an aliquot from each condition, transfer it to an HPLC vial, and either inject it immediately or store it at -80°C for later batch analysis.
-
Incubation: Place the tubes containing the remaining working solutions in a thermostated environment (e.g., a 37°C water bath).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition, transfer it to an HPLC vial, and freeze it at -80°C to stop further degradation until analysis.
4. HPLC Analysis (Example Conditions):
-
Mobile Phase: A gradient elution using a buffer (e.g., phosphate buffer with octane sulfonic acid, pH 3.5) and an organic solvent like acetonitrile is common for amino acid analysis.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 37°C.[10]
-
Detection: UV detection at 215 nm.[9]
-
Injection Volume: 5-20 µL.
-
Quantification: Create a standard curve by injecting known concentrations of freshly prepared NOHA. The peak area of NOHA in the experimental samples will be used to determine its concentration at each time point.
5. Data Analysis:
-
Calculate the concentration of NOHA remaining at each time point for each condition using the standard curve.
-
Plot the percentage of NOHA remaining versus time for each condition.
-
Determine the degradation rate and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nω-Hydroxy-nor-L-Arginine Dihydrochloride|291758-32-2|MSDS [dcchemicals.com]
- 3. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible mechanism of nitric oxide production from N(G)-hydroxy-L-arginine or hydroxylamine by superoxide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. scielo.org.pe [scielo.org.pe]
"degradation products of N(5)-Hydroxy-L-arginine and their interference"
Welcome to the technical support center for N(5)-Hydroxy-L-arginine (NOHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of NOHA and the interference of its byproducts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOHA) and why is its stability a concern?
A1: this compound (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[1] Its stability is a significant concern because NOHA is a relatively unstable compound.[1][2] Degradation of NOHA can lead to the formation of various products that may interfere with experimental assays, potentially leading to inaccurate results.
Q2: What are the primary degradation products of NOHA?
A2: The degradation of NOHA can yield several products depending on the experimental conditions. Key degradation pathways include:
-
Oxidation: NOHA can be oxidized by reactive oxygen species (ROS) such as superoxide to produce nitric oxide (NO) and L-citrulline. Oxidation by hypochlorous acid can lead to the formation of nitroxyl (HNO).
-
Hydrolysis: Under alkaline conditions (pH > 9), NOHA can be hydrolyzed to L-citrulline and hydroxylamine.
Q3: How can the degradation of NOHA interfere with my experiments?
A3: The degradation products of NOHA can interfere with common assays in several ways:
-
Nitric Oxide (NO) and Nitrite/Nitrate Assays: Since NO is a primary degradation product, its spontaneous formation from NOHA can lead to an overestimation of NOS activity when measuring NO or its stable metabolites, nitrite and nitrate.[1]
-
Cell Viability and Signaling Assays: Uncontrolled generation of NO or HNO from NOHA degradation can affect cellular signaling pathways and viability, confounding the interpretation of experimental results.
-
Competition in Enzyme Assays: Degradation products may compete with NOHA or other substrates for enzyme binding, altering the observed kinetics.
Q4: How should I store NOHA to minimize degradation?
A4: To minimize degradation, NOHA should be stored under specific conditions. For long-term storage, it is recommended to keep NOHA at -80°C. For short-term use, storage at 4°C is acceptable, but prolonged storage at this temperature or at room temperature will lead to significant degradation. It is also crucial to protect NOHA from light and exposure to oxidizing agents.
Troubleshooting Guides
Issue 1: High background signal in nitric oxide (NO) assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| NOHA Degradation | 1. Prepare NOHA solutions fresh before each experiment. 2. Avoid storing NOHA solutions, even at 4°C, for extended periods. 3. Include a "NOHA only" control (without enzyme) to quantify spontaneous NO production. | Reduced background signal in control wells. |
| Contamination of Reagents | 1. Use high-purity water and reagents. 2. Test for nitrite/nitrate contamination in all buffers and solutions. | Elimination of extraneous sources of NO metabolites. |
| Presence of Oxidizing Agents | 1. Avoid buffers or media containing components that can oxidize NOHA. 2. Consider the addition of a mild reducing agent if compatible with the assay. | Decreased spontaneous oxidation of NOHA. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable NOHA Concentration | 1. Quantify the concentration of your NOHA stock solution spectrophotometrically before each experiment. 2. Use a consistent source and lot of NOHA. | More reproducible experimental results. |
| Cellular Oxidation of NOHA | 1. Be aware that cellular reactive oxygen species (ROS) can degrade NOHA. 2. Consider including an antioxidant in your cell culture medium if it does not interfere with the experimental question. | Stabilization of NOHA in the cellular environment, leading to more consistent effects. |
| pH of Culture Medium | 1. Ensure the pH of the cell culture medium is stable and within the physiological range (7.2-7.4). 2. Avoid using highly alkaline media. | Minimized pH-dependent hydrolysis of NOHA. |
Data Presentation
Table 1: Stability of this compound in Culture Medium at Various Temperatures
| Storage Temperature (°C) | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 4 (% Remaining) | Week 6 (% Remaining) |
| -80 | 100 | 100 | 100 | 100 |
| -20 | 100 | 100 | 95 | 90 |
| 4 | 90 | 80 | 65 | 50 |
| 25 | 70 | 50 | 20 | <10 |
| 37 | 50 | 25 | <10 | <10 |
| 42 | 40 | <10 | <10 | <10 |
Data are synthesized from published stability studies. Actual degradation rates may vary depending on the specific medium composition and exposure to light.
Table 2: Stability of this compound in Human Plasma
| Storage Temperature (°C) | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) |
| -80 | 100 | 100 | 100 |
| 4 | 95 | 85 | 70 |
| 25 | 60 | 30 | <10 |
Data are synthesized from published stability studies. The presence of endogenous enzymes and other factors in plasma can influence the rate of degradation.
Experimental Protocols
Protocol 1: Quantification of NOHA and Its Degradation Products by HPLC-MS
This protocol provides a general framework for the analysis of NOHA and its primary degradation products, L-citrulline and hydroxylamine.
1. Sample Preparation:
- For cell culture supernatants or buffer solutions, centrifuge at 10,000 x g for 10 minutes to remove debris.
- For plasma samples, perform a protein precipitation step by adding three volumes of ice-cold methanol, vortexing, and centrifuging at 15,000 x g for 15 minutes.
- Collect the supernatant for analysis.
2. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions:
- NOHA: m/z 191.1 -> 174.1
- L-Citrulline: m/z 176.1 -> 159.1
- Hydroxylamine: (Requires derivatization for good retention and ionization, or use a specific method for small polar molecules).
4. Quantification:
- Create a standard curve for each analyte using known concentrations.
- Spike samples with a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Caption: Degradation pathways of this compound (NOHA).
Caption: Experimental workflow for NOHA degradation analysis.
References
Technical Support Center: N(5)-Hydroxy-L-arginine (NOHA) Detection
Welcome to the technical support center for N(5)-Hydroxy-L-arginine (NOHA) detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of NOHA.
Troubleshooting Guide
This guide provides solutions to specific problems you might face during your experiments in a direct question-and-answer format.
Question 1: Why am I seeing a low or no signal for NOHA in my chromatogram (HPLC/LC-MS)?
A low or non-existent signal for NOHA can stem from multiple factors related to the analyte's stability, sample preparation, or instrument parameters.
-
Analyte Instability : NOHA is a relatively unstable compound.[1] Its stability is compromised by temperature, pH, and the presence of redox-active species.[1][2] For instance, NOHA is known to be unstable in basic conditions, where it can hydrolyze to L-citrulline.[3]
-
Sample Preparation Issues : The complexity of biological matrices necessitates robust sample preparation. For plasma samples, a deproteinization step is essential.[4] Inefficient protein removal or analyte loss during solid-phase extraction (SPE) can significantly reduce the amount of NOHA available for detection.[5]
-
Suboptimal Derivatization : Many detection methods, particularly GC-MS and HPLC-UV/Fluorescence, require a pre-column derivatization step.[1][4][5][6] An incomplete reaction, use of degraded derivatization agents, or instability of the resulting derivative can lead to poor signal intensity.
-
Chromatographic Problems : Common HPLC issues can lead to apparent signal loss. These include leaks in the system, a blocked injector needle, using a column with incorrect chemistry for the analyte, or preparing the mobile phase incorrectly.[7][8] Significant peak broadening can also lower the peak height below the detection limit.[9]
-
Mass Spectrometry Issues : For LC-MS methods, low signal can be due to poor ionization, suboptimal source parameters (like temperature), or incorrect settings for ion transfer and detection.[10][11] It is crucial to optimize MS parameters specifically for NOHA or its derivative.
Question 2: My baseline is noisy or drifting. How can I fix this?
Baseline instability can mask low-level peaks and interfere with accurate quantification.
-
Solvent/Mobile Phase Contamination : This is a primary cause of baseline noise.[9] Always use fresh, high-purity HPLC or MS-grade solvents. Ensure all mobile phase components are properly degassed to prevent air bubbles, which can cause pressure fluctuations and a noisy baseline.[9][12]
-
Detector Instability : For UV detectors, failing lamps can cause a loss of sensitivity and increased noise.[7] Ensure the detector has had adequate time to warm up and stabilize. Temperature fluctuations in the lab can also affect detector performance; using a column oven can help mitigate this.[9]
-
Pump and System Issues : Air bubbles in the pump, worn-out pump seals, or malfunctioning check valves can lead to pressure fluctuations and a pulsing baseline.[12] Purging the pump and checking for leaks are essential first steps.[9]
Question 3: I'm observing inconsistent retention times for my NOHA peak. What's the cause?
Shifts in retention time compromise peak identification and reproducibility.
-
Mobile Phase Composition : Inaccurately prepared mobile phase is a frequent cause. Even small variations in pH or solvent ratios can alter retention times. It is recommended to prepare fresh mobile phase for each run.[8][9]
-
Column Issues : Lack of proper column equilibration between runs can cause drift.[8][9] Over time, column degradation or contamination can also lead to shifts in retention.
-
Inconsistent Flow Rate : Fluctuations in flow rate, often due to pump malfunctions or leaks, will directly impact retention times.[9]
-
Temperature Changes : If a column oven is not used, changes in the ambient laboratory temperature can alter solvent viscosity and affect retention times.[8]
Question 4: What could be causing peak tailing or splitting for my NOHA signal?
Poor peak shape affects resolution and the accuracy of integration.
-
Column Contamination or Degradation : Active sites on the column packing material can be exposed over time, leading to secondary interactions with analytes like NOHA, causing peak tailing.[7] A contaminated guard or analytical column can also cause split peaks.[8]
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted or split peaks.[9]
-
Column Overload : Injecting too much sample can saturate the column, resulting in peak fronting or broadening.[8]
-
Injector Problems : A partially blocked injector port or issues with the injector rotor can cause the sample to be introduced onto the column in a non-uniform band, leading to split peaks.[12]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for NOHA sample collection and storage? Given NOHA's instability, samples (e.g., plasma, serum, urine) should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
Q2: Which detection method is most sensitive for low NOHA concentrations? Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offer the highest sensitivity and specificity, allowing for detection in the nanomolar to low micromolar range.[6][13] Electrochemical detection is also a highly sensitive and cost-effective method.[14][15] HPLC with fluorescence detection after derivatization provides good sensitivity as well.[5]
Q3: Are there known interfering substances for NOHA detection? Yes. In GC-MS analysis of urine samples, high concentrations of inorganic nitrate were found to decrease the recovery of NOHA.[6] While NOHA itself doesn't interfere with nitrite and nitrate analysis by certain GC-MS methods, the reverse can be an issue.[1] In electrochemical detection, other amino acids in the urea cycle like L-arginine and L-citrulline do not significantly interfere with the NOHA oxidation peak.[14]
Q4: How stable is NOHA in solution and under different storage conditions? NOHA's stability is highly dependent on temperature and the matrix. Studies have shown significant degradation in culture medium at temperatures of 25°C and above over several weeks. Stability is greatly improved at 4°C and is best preserved at -80°C.[2] In plasma, degradation is also observed at 25°C over a period of days.[2]
Data & Protocols
Data Presentation
Table 1: NOHA Stability Profile in Different Matrices and Temperatures
Data derived from a study where 75 pg/ml of NOHA was spiked into the respective medium and incubated for a set duration.[2]
| Temperature (°C) | Matrix | Incubation Time | Stability Outcome |
| -80 | Culture Medium | 6 weeks | Stable (No significant reduction) |
| -20 | Culture Medium | 6 weeks | Stable (No significant reduction) |
| 4 | Culture Medium | 6 weeks | Stable (No significant reduction) |
| 25 | Culture Medium | 6 weeks | Significant Degradation |
| 37 | Culture Medium | 6 weeks | Significant Degradation |
| 42 | Culture Medium | 6 weeks | Significant Degradation |
| -80 | Human Plasma | 7 days | Stable (No significant reduction) |
| 4 | Human Plasma | 7 days | Stable (No significant reduction) |
| 25 | Human Plasma | 7 days | Significant Degradation |
Table 2: Typical Parameters for Electrochemical Detection of NOHA
Parameters obtained using a glassy carbon electrode.
| Parameter | Value | Reference |
| Oxidation Peak | +355 mV vs Ag/AgCl | [13] |
| Reduction Peak | +188 mV vs Ag/AgCl | [13] |
| Limit of Detection | Concentrations as low as 0.5 µM have been detected. | [13] |
| Sensitivity in presence of other amino acids | 4.76 nA/µM | [14] |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Detection of NOHA in Plasma
This method is adapted from a validated procedure for quantifying NOHA in rat plasma.[5]
-
Sample Preparation (Solid-Phase Extraction) :
-
Condition an MCX SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 0.1 M HCl followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.
-
-
Pre-column Derivatization :
-
Mix the sample with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.
-
-
Chromatographic Conditions :
-
Column : Core-shell C18 column (e.g., Kinetex C18).
-
Mobile Phase : Gradient elution using a mixture of methanol and water (pH adjusted to 3.00 with formic acid).
-
Flow Rate : As per column specifications (e.g., 0.5 mL/min).
-
Detection : Fluorimetric detector with excitation at 235 nm and emission at 450 nm.
-
Protocol 2: GC-MS Quantification of NOHA in Serum/Urine
This method is based on a validated stable-isotope dilution GC-MS procedure.[6]
-
Sample Preparation :
-
Take a small aliquot (e.g., 10 µL) of serum or urine.
-
Add an internal standard (e.g., trideuteromethyl ester NOHA, d3Me-NOHA).
-
-
Two-Step Derivatization :
-
Step 1 (Esterification) : Convert NOHA to its methyl ester.
-
Step 2 (Acylation) : Derivatize the amino and guanidino groups using pentafluoropropionic (PFP) anhydride. The NG-hydroxy group remains non-derivatized.
-
-
GC-MS Conditions :
-
Gas Chromatograph : Use a suitable capillary column for separation.
-
Mass Spectrometer : Operate in negative-ion chemical ionization (NICI) mode.
-
Quantification : Use selected-ion monitoring (SIM) to monitor characteristic ions (e.g., m/z 458 for endogenous NOHA and m/z 461 for the d3Me-NOHA internal standard).
-
Diagrams and Workflows
Caption: A logical workflow for troubleshooting low or absent NOHA signals.
Caption: The enzymatic conversion of L-Arginine to Nitric Oxide via the NOHA intermediate.
References
- 1. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic assay for the quantitation of L-arginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DO-MS: Data-Driven Optimization of Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N(5)-Hydroxy-L-arginine (NOHA) Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the auto-oxidation of N(5)-Hydroxy-L-arginine (NOHA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOHA) and why is its stability important?
A1: this compound (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS).[1][2][3] Its stability is paramount for accurate experimental outcomes, as auto-oxidation can lead to the degradation of NOHA, affecting the quantification of NO production and the assessment of NOS activity.
Q2: What are the primary factors that contribute to the auto-oxidation of NOHA?
A2: The auto-oxidation of NOHA is a free-radical chain reaction primarily influenced by the presence of oxygen.[4][5] This process can be accelerated by factors such as exposure to light, elevated temperatures, non-optimal pH, and the presence of transition metal ions that can catalyze oxidation reactions.
Q3: How can I visually understand the auto-oxidation process and the points of intervention?
A3: The following diagram illustrates the general mechanism of auto-oxidation and highlights key preventative measures.
Caption: Auto-oxidation of NOHA and key intervention points.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of NOHA in solution | Auto-oxidation due to exposure to air and light. | Prepare solutions fresh and use deoxygenated buffers. Work under low light conditions or use amber vials. |
| Inappropriate storage temperature. | Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.[1][6] | |
| Presence of catalytic metal ions in the buffer. | Prepare buffers with high-purity water and consider adding a chelating agent like EDTA.[7][8] | |
| Inconsistent results between experimental replicates | Variable exposure to oxygen during sample preparation. | Standardize the handling procedure to minimize air exposure. Consider preparing solutions under an inert gas atmosphere (e.g., argon or nitrogen). |
| Degradation of NOHA stock solution over time. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Periodically check the concentration of the stock solution. | |
| Formation of unexpected byproducts | NOHA reacting with other components in the experimental medium. | Analyze the composition of your medium. Some compounds can accelerate the degradation of NOHA. |
| Oxidation of NOHA to nitroxyl (HNO) or other reactive nitrogen species.[9] | Ensure the absence of strong oxidizing agents in your experimental setup, unless it is the subject of study. |
Quantitative Data Summary
Table 1: Temperature Stability of NOHA
| Temperature | Stability in Culture Medium (75 pg/ml) | Stability in Human Plasma | Reference |
| -80°C | Stable for at least 6 weeks | Stable for at least 7 days | [1] |
| -20°C | Stable for at least 6 weeks | Not Reported | [1] |
| 4°C | Significant degradation after 2 weeks | Significant degradation within days | [1] |
| 25°C | Significant degradation within a week | Rapid degradation | [1] |
| 37°C | Rapid degradation | Not Reported | [1] |
| 42°C | Rapid degradation | Not Reported | [1] |
Table 2: Recommended Storage Conditions for NOHA
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [10] |
| In Solvent | -80°C | Long-term | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of NOHA Stock Solutions
-
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water or buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Bring the solid NOHA to room temperature before opening to prevent condensation.
-
Weigh the desired amount of NOHA in a sterile environment.
-
Dissolve the solid NOHA in deoxygenated buffer to the desired stock concentration (e.g., 20 mg/ml in PBS pH 7.2).[10]
-
Gently vortex to dissolve. Avoid vigorous shaking to minimize oxygen introduction.
-
(Optional) If maximum stability is required, purge the headspace of the stock solution container with an inert gas before sealing.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Experimental Workflow to Minimize NOHA Auto-oxidation
The following diagram outlines a recommended workflow for experiments involving NOHA.
Caption: Recommended workflow for minimizing NOHA degradation.
Signaling Pathways and Logical Relationships
Mechanism of L-Arginine as a Potential Stabilizer
While direct studies on L-arginine's effect on NOHA auto-oxidation are limited, its known antioxidant properties suggest a potential protective mechanism. L-arginine can act as a free radical scavenger and may also chelate metal ions that catalyze oxidation.[8][11][12]
Caption: L-Arginine's potential role in preventing NOHA oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Nω-Hydroxy-nor-L-Arginine Dihydrochloride|291758-32-2|MSDS [dcchemicals.com]
- 7. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 8. L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of N-hydroxy-l-arginine by hypochlorous acid to form nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Arginine supplementation improves antioxidant defenses through L-arginine/nitric oxide pathways in exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of N(5)-Hydroxy-L-arginine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing N(5)-Hydroxy-L-arginine (NOHA) for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing NOHA formulations for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| NOHA powder does not fully dissolve in aqueous buffer. | - Low intrinsic water solubility of the free base.- Incorrect pH of the buffer. | 1. Verify the form of NOHA: The free base has lower aqueous solubility. The monoacetate salt is more soluble (approximately 1 mg/mL in water).2. Adjust the pH: NOHA is an amino acid derivative and its solubility is pH-dependent. Systematically adjust the pH of your vehicle. Solubility is generally higher at acidic pH values (e.g., pH 4-6).3. Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat to prevent degradation.4. Sonication: Use a bath sonicator for short intervals to break up powder aggregates. |
| Precipitation occurs upon standing or after pH adjustment. | - Supersaturation of the solution.- Change in pH leading to a less soluble form.- Common ion effect. | 1. Prepare a fresh solution before each experiment. 2. Filter sterilize the final solution: Use a 0.22 µm syringe filter to remove any undissolved particles or precipitates before administration.3. Consider a different salt form: The diacetate salt of the related compound Nω-Hydroxy-nor-L-arginine shows significantly higher water solubility (50 mg/mL). If possible, consider synthesizing or sourcing an alternative salt form of NOHA. |
| The desired concentration for in vivo dosing cannot be achieved. | - The required dose exceeds the solubility limit in a tolerable injection volume. | 1. Utilize co-solvents: Employ biocompatible co-solvents such as Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400). See the Co-solvent Solubility Table below for estimated solubility improvements.2. Employ cyclodextrins: Formulate NOHA with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with enhanced solubility.3. Use L-arginine as a solubilizing agent: The addition of L-arginine can improve the solubility of other molecules, including those with aromatic or guanidinium groups. |
| Signs of irritation or toxicity at the injection site. | - Non-physiological pH of the formulation.- High concentration of co-solvents.- Precipitation of the compound at the injection site upon dilution with physiological fluids. | 1. Adjust the final pH of the formulation to be as close to physiological pH (7.4) as possible while maintaining solubility.2. Minimize co-solvent concentration: Use the lowest effective concentration of co-solvents.3. Ensure complete dissolution: Any particulate matter can cause irritation. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound?
The solubility of this compound is dependent on its form. The monoacetate salt has a reported solubility of approximately 1 mg/mL in water and 10 mg/mL in acetic acid. The free base form is expected to have lower aqueous solubility.
Q2: How does pH affect the solubility of NOHA?
As an amino acid derivative, NOHA's solubility is significantly influenced by pH. It contains both acidic (carboxylic acid) and basic (amino and guanidino) groups. Therefore, its solubility is lowest at its isoelectric point (pI) and increases in both acidic and basic conditions. For in vivo applications, adjusting the pH to the acidic range (e.g., pH 4-6) is a common strategy to enhance the solubility of similar compounds.
Q3: What are the recommended strategies for significantly increasing NOHA's solubility for high-dose in vivo studies?
For concentrations significantly above 1 mg/mL, the following strategies are recommended, often in combination:
-
pH Adjustment: Lowering the pH of the aqueous vehicle.
-
Co-solvents: Incorporating biocompatible co-solvents.
-
Cyclodextrin Complexation: Forming an inclusion complex with HP-β-CD.
-
L-arginine as a Solubilizer: Adding L-arginine to the formulation.
Q4: Are there any stability concerns when preparing NOHA solutions?
Yes, NOHA can be susceptible to degradation, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare solutions fresh for each experiment and store them at 2-8°C for short periods. Long-term storage of solutions is not advised. Solid NOHA should be stored at -20°C.
Q5: How can I sterilize my NOHA formulation for parenteral administration?
Due to potential thermal degradation, sterile filtration using a 0.22 µm syringe filter is the recommended method for sterilizing NOHA solutions. Autoclaving is not recommended.
Data Presentation: Solubility of this compound Monoacetate
The following tables provide estimated solubility data for NOHA monoacetate based on known values and the expected effects of different formulation strategies. These are intended as a guide for formulation development.
Table 1: Estimated Solubility of NOHA Monoacetate in Different Vehicles
| Vehicle | Estimated Solubility (mg/mL) | Notes |
| Water | ~ 1 | Baseline solubility. |
| 0.9% Saline | ~ 1 | Similar to water. |
| Acetate Buffer (pH 5.0) | 5 - 10 | Increased solubility at acidic pH. |
| 10% Propylene Glycol in Water | 3 - 5 | Moderate increase with co-solvent. |
| 20% HP-β-Cyclodextrin in Water | 15 - 25 | Significant increase due to complexation. |
| 100 mM L-arginine in Water | 2 - 4 | Modest increase with L-arginine as a solubilizer. |
Table 2: Recommended Co-solvents for In Vivo Administration
| Co-solvent | Maximum Recommended Concentration (IV in mice) |
| Propylene Glycol (PG) | 30% |
| Polyethylene Glycol 400 (PEG 400) | 50% |
| Dimethyl Sulfoxide (DMSO) | 10% |
| Ethanol | 10% |
Note: Always perform a vehicle toxicity study in your animal model.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted NOHA Solution
-
Weigh the desired amount of NOHA monoacetate powder.
-
Add a suitable aqueous vehicle (e.g., sterile water for injection or 0.9% saline) to approximately 80% of the final volume.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH with a calibrated pH meter.
-
Continue adding the acid until the NOHA is fully dissolved and the target pH (e.g., pH 5.0) is reached.
-
Bring the solution to the final volume with the vehicle.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a NOHA Formulation with HP-β-Cyclodextrin
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water (e.g., 20% w/v).
-
Slowly add the NOHA monoacetate powder to the HP-β-CD solution while stirring vigorously.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation. Gentle warming (to 37°C) can be used to expedite the process.
-
Visually inspect for complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug or particulates.
Visualizations
Caption: Experimental workflow for preparing a soluble NOHA formulation.
Caption: Principle of solubility enhancement using cyclodextrin complexation.
"addressing batch-to-batch variability of commercial N(5)-Hydroxy-L-arginine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N(5)-Hydroxy-L-arginine (NOHA). Batch-to-batch variability can be a significant source of experimental inconsistency, and this guide aims to provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOHA) and what are its primary applications in research?
A1: this compound (NOHA) is a stable intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthases (NOS).[1] It also acts as a potent inhibitor of arginase enzymes.[2] Its primary research applications include studying nitric oxide signaling pathways, investigating the regulation of arginase activity, and exploring its therapeutic potential in conditions characterized by endothelial dysfunction, immune response modulation, and cancer cell proliferation.[3][4]
Q2: Why is batch-to-batch variability a concern for commercial NOHA?
A2: NOHA is a relatively unstable compound, and its synthesis can result in variations in purity, the presence of impurities, and differences in physical properties between batches.[5] The hydroxylamino group is susceptible to oxidation, which can lead to the formation of degradation products.[4] This variability can significantly impact experimental outcomes, leading to issues with reproducibility and data interpretation.
Q3: How should I store and handle NOHA to ensure its stability?
A3: Commercial suppliers typically recommend storing NOHA as a solid at -20°C for long-term stability, with some data suggesting it can be stable for at least four years under these conditions.[3] For short-term use, stock solutions can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
Q4: What are the common solvents for dissolving NOHA?
A4: NOHA is soluble in aqueous solutions such as phosphate-buffered saline (PBS) at a pH of 7.2 (approximately 20 mg/mL).[3] It is slightly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3] For cell culture experiments, dissolving NOHA in a buffered aqueous solution is recommended.
Troubleshooting Guide
Issue 1: Inconsistent Results in Arginase Inhibition Assays
You observe that a new batch of NOHA exhibits a different IC50 value for arginase inhibition compared to a previous batch.
Possible Causes:
-
Lower Purity of the New Batch: The new batch may have a lower percentage of active NOHA, requiring a higher concentration to achieve the same level of inhibition.
-
Presence of Inhibitory or Competing Impurities: The new batch may contain impurities that either interfere with the assay or compete with NOHA for binding to arginase.
-
Degradation of NOHA: The new batch may have degraded due to improper storage or handling, resulting in a lower concentration of the active compound.
Solutions:
-
Verify the Certificate of Analysis (CoA): Compare the purity and impurity profiles of the new and old batches if available. Look for any significant differences.
-
Perform Purity Analysis: If you have access to analytical instrumentation, perform High-Performance Liquid Chromatography (HPLC) to assess the purity of the new batch.
-
Conduct a Dose-Response Curve: Always run a full dose-response curve for each new batch to determine its specific IC50 value rather than relying on a single concentration.
-
Check for Degradation: Prepare fresh solutions and repeat the experiment. If the issue persists, consider the possibility of degradation during shipping or storage.
Issue 2: Reduced or Variable Effects on Nitric Oxide (NO) Production
A new batch of NOHA does not produce the expected increase in NO levels or shows high variability in cell-based assays.
Possible Causes:
-
NOHA Degradation: NOHA can be oxidized to form nitric oxide (NO) or nitroxyl (HNO), but also to inactive byproducts.[4] The degradation of NOHA in solution can lead to inconsistent effects on NO production.
-
Interaction with Media Components: Components in the cell culture media may interact with NOHA, affecting its stability and activity.
-
Batch-Specific Effects on Cell Viability: At high concentrations, impurities in a specific batch of NOHA may affect cell health, indirectly impacting NO production.
Solutions:
-
Use Freshly Prepared Solutions: Due to its instability in solution, always prepare NOHA solutions immediately before use.
-
Control for Autoxidation: Include a control group with NOHA in cell-free media to assess the extent of spontaneous NO generation from the compound.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your NO production measurement to rule out any cytotoxic effects of the new batch.
-
Standardize Incubation Times: Use consistent and, if possible, shorter incubation times to minimize the impact of NOHA degradation in your experiments.
Issue 3: Solubility Problems with a New Batch of NOHA
A new batch of NOHA does not dissolve as readily as previous batches in your standard solvent.
Possible Causes:
-
Different Salt Form: NOHA can be supplied in different salt forms (e.g., acetate salt), which may have different solubility characteristics.
-
Presence of Insoluble Impurities: The new batch may contain insoluble impurities from the synthesis process.
-
Variation in Physical Form: Differences in the crystalline structure or particle size of the solid NOHA can affect its dissolution rate.
Solutions:
-
Confirm the Salt Form: Check the product information and CoA to confirm the salt form of the NOHA.
-
Gentle Warming and Sonication: Try gentle warming (to 37°C) and brief sonication to aid dissolution. Avoid excessive heating, which can cause degradation.
-
pH Adjustment: The solubility of NOHA is pH-dependent.[6] Small adjustments to the pH of your buffer may improve solubility.
-
Filtration: If insoluble particulates are observed, dissolve the NOHA to the best of your ability and then filter the solution through a 0.22 µm filter to remove any undissolved material before use. Adjust the final concentration based on the amount that remains in solution, if quantifiable.
Data Presentation
Table 1: Example Certificate of Analysis (CoA) Specifications for this compound
| Parameter | Typical Specification | Potential for Batch Variation | Implication of Deviation |
| Appearance | White to off-white crystalline solid | High | A change in color (e.g., yellowing) may indicate oxidation or the presence of impurities. |
| Purity (by HPLC) | ≥98% | High | Lower purity will result in a lower effective concentration of the active compound. |
| Identity (by ¹H NMR) | Conforms to structure | Low | A non-conforming spectrum indicates the wrong compound or significant impurities. |
| Solubility (in PBS) | ≥10 mg/mL | Medium | Poor solubility can lead to difficulties in preparing stock solutions and inaccurate dosing. |
| Residual Solvents | <0.5% | Medium | High levels of residual solvents can be toxic to cells and interfere with assays. |
| Water Content (Karl Fischer) | ≤1.0% | Medium | High water content can affect the stability and accurate weighing of the compound. |
Table 2: Troubleshooting Summary for Inconsistent Experimental Results
| Symptom | Potential Cause | Recommended QC Test |
| Higher IC50 in Arginase Assay | Lower Purity / Degradation | HPLC Purity Analysis |
| Lower than Expected NO Production | Degradation / Impurities | Fresh Solution Preparation / Cell Viability Assay |
| Poor Solubility | Different Salt Form / Impurities | Check CoA / pH Adjustment of Solvent |
| High Variability Between Replicates | Instability in Solution | Use Freshly Prepared Solutions for Each Experiment |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of NOHA
This protocol provides a general method for assessing the purity of a new batch of NOHA.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Method:
-
Sample Preparation: Accurately weigh and dissolve NOHA in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
-
Column temperature: 25°C
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: 0-50% B
-
25-30 min: 50% B
-
30-35 min: 50-0% B
-
35-40 min: 100% A
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of NOHA as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Functional Assessment of NOHA in an Arginase Inhibition Assay
This protocol describes how to determine the IC50 of a new batch of NOHA using a colorimetric arginase activity assay.
Materials:
-
Recombinant arginase I
-
L-arginine solution (100 mM)
-
Urea standard solutions
-
Urea colorimetric detection reagents (e.g., containing urease and a chromogenic substrate)
-
96-well microplate
-
Plate reader
Method:
-
Prepare NOHA dilutions: Create a series of NOHA dilutions in the assay buffer, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for control) or NOHA dilution
-
25 µL of recombinant arginase I
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow NOHA to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of L-arginine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Detect Urea: Stop the reaction and measure the amount of urea produced according to the manufacturer's instructions for the urea detection kit.
-
Data Analysis: Plot the percentage of arginase inhibition versus the log of the NOHA concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Oxidation of N-hydroxy-l-arginine by hypochlorous acid to form nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing non-specific binding of N(5)-Hydroxy-L-arginine in assays"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of N(5)-Hydroxy-L-arginine (L-NOHA) in various assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background, low signal-to-noise ratio, and inconsistent results are common issues in assays involving small molecules like L-NOHA. Non-specific binding, the interaction of the analyte with surfaces or molecules other than its intended target, is a primary cause.[1][2] This guide provides a systematic approach to identify and mitigate NSB in your L-NOHA assays.
Issue 1: High Background Signal in L-NOHA Assays
A high background signal can mask the specific signal from L-NOHA, leading to inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your assay and wash buffers.[3][4][5] | L-NOHA, like other small molecules, can non-specifically bind to hydrophobic surfaces of microplates or other assay components. Non-ionic detergents disrupt these interactions.[3][5] |
| Electrostatic Interactions | Optimize the ionic strength of your assay buffer by titrating NaCl (e.g., 150 mM, 300 mM, 500 mM).[3][5] | The guanidinium group of L-NOHA is positively charged at physiological pH. Increasing the salt concentration can shield electrostatic interactions with negatively charged surfaces.[3] |
| Insufficient Blocking | Optimize the blocking agent and incubation time. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[6][7] | Blocking agents saturate unoccupied binding sites on the assay surface, preventing L-NOHA from binding non-specifically.[6] The optimal concentration and incubation time should be determined empirically.[2][6] |
| Reactive Surface Interactions | For assays involving amine-reactive surfaces, ensure complete quenching of unreacted sites with agents like ethanolamine or Tris buffer. | If L-NOHA is being immobilized or derivatized, unreacted active groups on the surface can contribute to high background. |
Experimental Protocol: Optimizing Blocking Agent Concentration
-
Preparation: Prepare a series of blocking buffers with varying concentrations of a chosen blocking agent (e.g., 0.5%, 1%, 2%, 5% BSA in Phosphate Buffered Saline - PBS).
-
Coating: If applicable, coat microplate wells with the capture molecule (e.g., antibody, enzyme). For blank controls, leave wells uncoated.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking: Add the different concentrations of blocking buffer to the wells and incubate for a set time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2]
-
Washing: Repeat the wash step.
-
Analyte Incubation: Add a high concentration of L-NOHA to the wells and incubate according to your assay protocol.
-
Detection: Proceed with the detection steps of your assay.
-
Analysis: Compare the signal from the blank wells across the different blocking conditions. The condition that yields the lowest background signal without significantly compromising the specific signal is optimal.
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the specific signal from the background noise, compromising assay sensitivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal Wash Steps | Increase the number of wash cycles (e.g., from 3 to 5) and/or the duration of each wash. Ensure efficient aspiration of wash buffer.[8] | Thorough washing is critical to remove unbound L-NOHA and other reagents that contribute to background noise.[9] |
| L-NOHA Degradation | Prepare fresh L-NOHA solutions for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles.[10] | N(G)-hydroxy-L-arginine is a stable intermediate, but prolonged storage at suboptimal temperatures can lead to degradation.[10][11] |
| Inappropriate Buffer pH | Empirically test a range of pH values for your assay buffer (e.g., 7.0, 7.4, 8.0) to find the optimal condition for specific binding.[5] | The charge state of both L-NOHA and the interacting surfaces can be influenced by pH, affecting the balance between specific and non-specific binding. |
Experimental Workflow for Troubleshooting Low Signal-to-Noise Ratio
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for L-NOHA assays?
A1: Non-specific binding is the interaction of a molecule, in this case, L-NOHA, with surfaces or molecules other than its intended biological target (e.g., an antibody, enzyme, or sensor surface).[1][2] This is a significant concern in L-NOHA assays because it can lead to erroneously high background signals, which in turn reduces the sensitivity and accuracy of the measurement, potentially leading to false-positive results.[1][2]
Q2: Which blocking agents are most effective for minimizing L-NOHA non-specific binding?
A2: The choice of blocking agent is empirical and should be optimized for each specific assay.[4] Commonly used and effective blocking agents include:
-
Proteins: Bovine Serum Albumin (BSA) (typically 1-5%) and non-fat dry milk (0.1-3%) are widely used to block unoccupied hydrophobic and hydrophilic sites on a surface.[6][7]
-
Detergents: Non-ionic detergents like Tween-20 (0.01-0.1%) are often added to wash and assay buffers to reduce hydrophobic interactions.[3][12]
-
Polymers: In some cases, polymers such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), and polyvinylpyrrolidone (PVP) can be effective, particularly for coating hydrophobic surfaces.[4][7]
Q3: How does the pH of the assay buffer affect the non-specific binding of L-NOHA?
A3: The pH of the assay buffer can significantly influence the charge of both L-NOHA and the assay surface. L-NOHA has a guanidinium group that is positively charged at physiological pH. If the assay surface has a net negative charge, this can lead to electrostatic interactions and increased non-specific binding. By adjusting the pH, you can modulate these charges to minimize non-specific interactions while maintaining the specific binding required for your assay.[5]
Q4: Can the concentration of L-NOHA itself contribute to non-specific binding?
A4: Yes, using an excessively high concentration of L-NOHA can increase the likelihood of non-specific binding. It is important to perform a titration experiment to determine the optimal concentration range of L-NOHA that provides a robust specific signal without saturating non-specific sites and causing high background.
Signaling Pathway and Assay Principle Visualization
The following diagram illustrates the central role of L-NOHA in the Nitric Oxide Synthase (NOS) pathway and a generalized principle for its detection in a competitive assay format, where minimizing NSB is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. corning.com [corning.com]
- 5. benchchem.com [benchchem.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. labcluster.com [labcluster.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Detection of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcluster.com [labcluster.com]
Validation & Comparative
Validating N(5)-Hydroxy-L-arginine as a Direct Precursor to Nitric Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N(5)-Hydroxy-L-arginine (NOHA) and its primary alternative, L-arginine, as direct precursors for nitric oxide (NO) synthesis. The information presented herein is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The primary endogenous pathway for NO synthesis is the conversion of L-arginine to L-citrulline and NO, a reaction catalyzed by the enzyme nitric oxide synthase (NOS). Within this pathway, this compound (NOHA) has been identified as a key intermediate, establishing it as a direct precursor to NO.[1][2] This guide delves into the validation of NOHA's role and compares its efficacy and kinetics relative to L-arginine.
The Nitric Oxide Synthesis Pathway
The canonical pathway for NO production involves the sequential oxidation of L-arginine. In the first step, L-arginine is hydroxylated by NOS to form NOHA. Subsequently, NOS catalyzes the oxidation of NOHA to produce NO and L-citrulline.[2][3] This two-step process is dependent on cofactors such as NADPH and tetrahydrobiopterin (BH4).[4]
Comparative Performance: NOHA vs. L-arginine
The efficiency of NOHA and L-arginine as substrates for NOS can be evaluated by comparing their kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater maximum rate of reaction.
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) |
| L-arginine | Macrophage (iNOS) | 2.3 | 54000 | High |
| This compound (NOHA) | Macrophage (iNOS) | 6.6 | 99 | Moderate |
| L-arginine | Neuronal (nNOS) | - | - | Arg > NOHA |
| This compound (NOHA) | Neuronal (nNOS) | - | ~1000 | - |
Note: The Vmax for L-arginine with macrophage NOS was reported as 54 µmol/min/mg, which has been converted to nmol/min/mg for consistency.[4] The catalytic efficiency of both neuronal and macrophage NOS decreases in the order of Arg > NOHA.[5] The Vmax for NOHA oxidation by neuronal NOS (NOS I) is approximately 1 µmol of NO/min/mg of protein.[5]
Experimental Protocols
Validating and comparing the efficacy of NOHA and L-arginine as NO precursors requires robust experimental methodologies. Below are detailed protocols for key experiments.
Experimental Workflow for Quantifying Nitric Oxide Production
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrate Reductase and its necessary cofactors (e.g., NADPH).
-
Sodium nitrite and sodium nitrate standards.
-
96-well microplate reader.
Procedure:
-
Sample Preparation: Prepare cell lysates or purified NOS enzyme.
-
Reaction Incubation: Incubate the biological sample with either L-arginine or NOHA at a desired concentration in a suitable buffer at 37°C for a specified time.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), incubate the sample with nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction: Add Griess Reagent (equal volumes of Solution A and Solution B) to each sample and standard in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve generated from sodium nitrite standards.
Protocol 2: Direct Detection of Nitric Oxide using Chemiluminescence
Chemiluminescence offers a highly sensitive and direct method for measuring NO in real-time. This technique is based on the reaction of NO with ozone (O3), which produces an excited state of nitrogen dioxide (NO2*) that emits light upon returning to its ground state.
Materials:
-
Chemiluminescence NO analyzer.
-
Ozone generator.
-
Calibration gas with a known concentration of NO.
-
Reaction chamber for the biological sample.
Procedure:
-
Instrument Calibration: Calibrate the chemiluminescence analyzer using the standard NO gas.
-
Sample Introduction: Introduce the headspace gas from the reaction chamber containing the biological sample (e.g., cell culture with substrate) into the analyzer.
-
Reaction with Ozone: The sample gas is mixed with ozone in the reaction chamber of the analyzer.
-
Detection: A photomultiplier tube detects the light emitted from the decay of excited NO2*.
-
Quantification: The signal is proportional to the concentration of NO in the sample.
Logical Relationship for Validation
The validation of NOHA as a direct precursor for NO involves a series of logical steps to confirm its role and efficiency in the NOS-catalyzed reaction.
Conclusion
The experimental evidence strongly supports the role of this compound as a direct and immediate precursor to nitric oxide in the enzymatic pathway catalyzed by nitric oxide synthase. While L-arginine is the initial substrate and exhibits a higher overall catalytic efficiency, NOHA serves as a critical intermediate.[4][5] The choice between utilizing L-arginine or NOHA in experimental or therapeutic contexts will depend on the specific research question or desired outcome. For instance, bypassing the initial hydroxylation step by using NOHA directly could be advantageous in certain applications. This guide provides the foundational information, comparative data, and experimental protocols necessary for researchers and drug development professionals to make informed decisions regarding the use of these nitric oxide precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N(5)-Hydroxy-L-arginine and L-arginine in Nitric Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N(5)-Hydroxy-L-arginine (NOHA) and its precursor, L-arginine, as substrates for nitric oxide (NO) synthesis by nitric oxide synthases (NOS). The following sections detail the biochemical pathways, comparative performance data from experimental studies, and the experimental protocols used to generate this data.
Introduction to L-arginine, NOHA, and Nitric Oxide Synthesis
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The biosynthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2] This enzymatic process is a two-step oxidation.[2] In the first step, L-arginine is hydroxylated to form this compound (NOHA), which remains bound to the enzyme.[2][3] The second step involves the oxidation of NOHA to yield L-citrulline and free NO.[2][3] Given that NOHA is an intermediate in this pathway, it can also serve as a direct substrate for NOS to produce NO. This guide explores the differences in NO synthesis when starting with either L-arginine or NOHA.
Biochemical Pathways
The synthesis of nitric oxide from L-arginine is a two-step monooxygenation reaction catalyzed by NOS. NOHA is the stable intermediate in this process. Both L-arginine and NOHA can serve as substrates for NOS, but the stoichiometry of cofactor consumption, specifically NADPH, differs. The conversion of L-arginine to NO and L-citrulline consumes approximately 1.5 molecules of NADPH.[4] In contrast, the conversion of NOHA to NO and L-citrulline requires only about 0.5 molecules of NADPH, reflecting that the first hydroxylation step has already been completed.[4]
References
A Comparative Guide to N(5)-Hydroxy-L-arginine and L-NAME as Nitric Oxide Synthase Inhibitors
This guide provides a detailed comparison between N(5)-Hydroxy-L-arginine (NOHA) and NG-Nitro-L-arginine methyl ester (L-NAME), two critical compounds in the study of nitric oxide (NO) signaling. We will delve into their mechanisms of action, present quantitative data on their inhibitory effects, and provide standardized experimental protocols for their evaluation.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses[1][2]. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS)[3][4]. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)[2][4][5]. Given the widespread roles of NO, the inhibition of NOS is a key area of research for understanding its physiological functions and for the potential therapeutic intervention in various diseases.
L-NAME is a classical, widely-used synthetic inhibitor of NOS. In contrast, NOHA is a naturally occurring intermediate in the biosynthesis of NO from L-arginine[6][7]. Their distinct origins and mechanisms of action make them suitable for different experimental contexts. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action
This compound (NOHA): An Intermediate with Regulatory Roles
NOHA is not a classical NOS inhibitor but rather an essential intermediate in the two-step enzymatic conversion of L-arginine to NO and L-citrulline[4][6]. In the first step, NOS hydroxylates L-arginine to form NOHA. In the second step, NOS oxidizes NOHA to produce NO and L-citrulline[4].
While it is a substrate for the second reaction, NOHA's primary regulatory role in the NO pathway stems from its potent inhibition of arginase, an enzyme that competes with NOS for the common substrate, L-arginine[8][9]. By inhibiting arginase, NOHA can indirectly increase the local concentration of L-arginine, thereby promoting NO synthesis[8]. This makes NOHA a modulator of NO production rather than a direct inhibitor.
L-NAME: A Non-selective, Competitive NOS Inhibitor
L-NAME (NG-Nitro-L-arginine methyl ester) is a synthetic L-arginine analog that acts as a non-selective inhibitor of all three NOS isoforms[10][11]. It functions as a competitive inhibitor, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme[11].
Importantly, L-NAME itself is a prodrug and is not highly active. In biological systems, it is readily hydrolyzed by ubiquitous esterases to its active form, NG-nitro-L-arginine (L-NNA)[11][12]. L-NNA is the actual potent inhibitor of NOS. This bioactivation is a critical consideration for in vitro and in vivo experimental design, as the onset of inhibition by L-NAME is time-dependent on this conversion[12].
Quantitative Data Comparison
The following table summarizes the available quantitative data for the inhibitory activities of NOHA and L-NAME.
| Compound | Target Enzyme | Parameter | Value | Species/Conditions |
| L-NAME (as L-NNA) | nNOS | Kᵢ | 15 nM | Bovine |
| eNOS | Kᵢ | 39 nM | Human | |
| iNOS | Kᵢ | 4.4 µM | Murine | |
| eNOS | IC₅₀ | 500 nM | Not specified | |
| Purified Brain NOS | IC₅₀ | 70 µM (freshly dissolved L-NAME) | Not specified | |
| Purified Brain NOS | IC₅₀ | 1.4 µM (as L-NNA) | Not specified | |
| NOHA | Arginase | Kᵢ | 150 µM | Bovine Liver |
| Arginase | IC₅₀ | 150 µM | Rat Liver Homogenates | |
| Arginase | IC₅₀ | 450 µM | Murine Macrophages |
Data compiled from references:[8][10][12][13].
Experimental Protocols
1. Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a common method to determine the inhibitory potential of compounds like L-NAME on NOS activity using a colorimetric assay that detects nitrite, a stable breakdown product of NO.
Materials:
-
Purified NOS enzyme (e.g., recombinant human eNOS) or cell/tissue homogenate
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for eNOS and nNOS)
-
CaCl₂ (for eNOS and nNOS)
-
Inhibitor stock solution (L-NAME or other compounds)
-
Griess Reagent System (for nitrite detection)
-
96-well microplate
Procedure:
-
Enzyme Preparation: Prepare the NOS enzyme solution in the assay buffer. If using tissue homogenates, prepare them according to standard protocols.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, cofactors (NADPH, BH4, Calmodulin, CaCl₂), and L-arginine.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., L-NAME) to the appropriate wells. Include a control well with no inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the NOS enzyme to all wells. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a reagent that denatures the enzyme or by depleting NADPH.
-
Nitrite Detection: Add the Griess reagents to each well according to the manufacturer's instructions. This will form a colored azo dye in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
2. Arginase Activity Assay
This protocol is used to measure the inhibitory effect of compounds like NOHA on arginase activity. It quantifies the production of urea from L-arginine.
Materials:
-
Arginase source (e.g., purified liver arginase or tissue lysate)
-
Lysis Buffer (e.g., Tris-HCl with protease inhibitors)
-
Activation Buffer (e.g., Tris-HCl with MnCl₂)
-
L-arginine solution (substrate)
-
Inhibitor stock solution (NOHA)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)
-
Sulfuric acid/phosphoric acid solution
-
96-well microplate
Procedure:
-
Enzyme Preparation and Activation: Prepare a lysate from the tissue of interest. Activate the arginase by incubating the lysate with the activation buffer containing MnCl₂ at 55-60°C for 10 minutes.
-
Inhibitor Pre-incubation: In a 96-well plate, add the activated enzyme lysate and varying concentrations of the inhibitor (NOHA). Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding the L-arginine solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric and phosphoric acid).
-
Urea Detection: Add the colorimetric reagent for urea detection and heat the plate at 90-100°C for 30-60 minutes to allow for color development.
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of urea. Calculate the amount of urea produced in each well and determine the percent inhibition and IC₅₀ value for NOHA.
Visualizations of Pathways and Mechanisms
Summary and Conclusion
The choice between this compound and L-NAME depends entirely on the experimental objective.
-
L-NAME is a potent, non-selective, and direct inhibitor of all NOS isoforms. It is the appropriate tool for experiments designed to acutely block all NO production to study the downstream consequences of NO deficiency. Researchers must account for its prodrug nature and the time required for its conversion to the active inhibitor, L-NNA[12].
-
NOHA , on the other hand, is not a direct NOS inhibitor in the classical sense. It is a key intermediate in NO synthesis and its primary influence on the pathway is through the potent inhibition of arginase[8][9]. Therefore, NOHA is best utilized in studies aiming to investigate the regulatory interplay between the NOS and arginase pathways or to modulate NO production by preserving the L-arginine pool.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
A Comparative Guide to the Differential Effects of N(5)-Hydroxy-L-arginine on NOS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of N(5)-Hydroxy-L-arginine (NOHA) on the three major isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). NOHA is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, and understanding its differential interactions with the NOS isoforms is crucial for the development of targeted therapeutics for a variety of diseases.
Introduction to this compound and NOS Isoforms
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of three NOS enzymes. All three isoforms utilize L-arginine and molecular oxygen as substrates to produce NO and L-citrulline.[1] This process occurs in two distinct steps, with the formation of this compound (NOHA) as a key, enzyme-bound intermediate.[1]
While nNOS and eNOS are constitutively expressed and their activity is regulated by intracellular calcium levels, iNOS expression is induced by inflammatory stimuli and produces large, sustained amounts of NO.[2] The differential regulation and output of these isoforms underscore the importance of understanding how intermediates like NOHA might uniquely influence their activity.
Quantitative Comparison of this compound Effects on NOS Isoforms
This compound primarily functions as a substrate for the second step of the NOS catalytic cycle, leading to the formation of NO and L-citrulline. While direct inhibitory IC50 values for NOHA on NOS isoforms are not extensively reported, as it is a necessary intermediate, kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insight into how efficiently each isoform utilizes NOHA.
A study on macrophage iNOS has provided specific kinetic values for NOHA.[3][4] Comparative data for nNOS and eNOS is less direct but can be inferred from studies on their catalytic mechanisms. The following table summarizes the available kinetic data for NOHA and, for comparison, the primary substrate L-arginine.
| Parameter | nNOS (Neuronal) | iNOS (Inducible/Macrophage) | eNOS (Endothelial) |
| NOHA Kₘ | Data not readily available | ~6.6 µM[3][4] | Data not readily available |
| NOHA Vₘₐₓ | Data not readily available | ~99 nmol/min/mg[3][4] | Data not readily available |
| L-Arginine Kₘ | ~2-4 µM | ~2.3 µM[4] | ~2-3 µM[5] |
| L-Arginine Vₘₐₓ | - | ~54 µmol/min/mg[4] | - |
Note: The Vₘₐₓ for L-arginine with iNOS is significantly higher, reflecting the high-output nature of this isoform. While specific Kₘ and Vₘₐₓ values for NOHA with nNOS and eNOS are not explicitly detailed in the reviewed literature, the shared catalytic mechanism suggests they would also efficiently process this intermediate.
Indirect Regulation of NOS Activity via Arginase Inhibition
A significant differential effect of NOHA is its potent inhibition of arginase.[6][7] Arginase is an enzyme that competes with NOS for their common substrate, L-arginine, converting it to urea and ornithine. By inhibiting arginase, NOHA can indirectly increase the local availability of L-arginine for NOS, thereby promoting NO synthesis. This is particularly relevant in inflammatory conditions where iNOS and arginase are often co-expressed.
| Enzyme | IC50 of NOHA | Ki of NOHA |
| Macrophage Arginase | ~450 µM[7] | - |
| Bovine Liver Arginase | ~150 µM[7] | ~150 µM[7] |
| Arginase-I | - | 10-12 µM[6] |
The potent inhibition of arginase by NOHA, an intermediate of the NOS pathway, suggests a positive feedback mechanism to sustain NO production, especially during the high-output activity of iNOS.[6]
Signaling Pathways and Experimental Workflows
To elucidate the differential effects of NOHA on NOS isoforms, specific experimental workflows are required. Below are diagrams generated using the DOT language to visualize the core signaling pathway and a typical experimental workflow for assessing NOHA's effects.
Detailed Experimental Protocols
To quantitatively assess the differential effects of NOHA on NOS isoforms, the following experimental protocols can be employed.
NOS Activity Assay via L-Citrulline Formation (Radiometric)
This is a standard and sensitive method for measuring NOS activity.[8]
a. Reagents and Materials:
-
Purified recombinant nNOS, iNOS, and eNOS
-
L-[¹⁴C]Arginine
-
This compound (NOHA)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH₄)
-
For nNOS and eNOS: 2 mM CaCl₂ and 10 µg/mL Calmodulin (CaM)
-
10 mM NADPH
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and counter
b. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each NOS isoform, set up reactions with varying concentrations of either L-[¹⁴C]Arginine (to measure baseline activity) or NOHA (to determine its kinetic parameters). A typical reaction volume is 50 µL.
-
To each tube, add the appropriate volume of Reaction Buffer, CaCl₂/CaM (for nNOS and eNOS), and the purified NOS enzyme.
-
Add the substrate (L-[¹⁴C]Arginine or NOHA) at the desired final concentrations.
-
Initiate the reaction by adding NADPH.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 400 µL of Stop Buffer.
-
Apply the reaction mixture to a column containing 1 mL of equilibrated Dowex resin.
-
Wash the column with 2 mL of deionized water to elute the [¹⁴C]L-Citrulline. The unreacted [¹⁴C]L-Arginine will bind to the resin.
-
Collect the eluate in a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of [¹⁴C]L-Citrulline formed to determine NOS activity.
NOS Activity Assay via Nitrite/Nitrate Detection (Griess Assay)
This colorimetric assay measures the stable breakdown products of NO.[9][10][11]
a. Reagents and Materials:
-
Purified recombinant nNOS, iNOS, and eNOS
-
L-Arginine and NOHA
-
Reaction Buffer (as above)
-
NADPH
-
Nitrate Reductase
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate and plate reader
b. Procedure:
-
Set up the enzymatic reactions as described in the L-Citrulline assay protocol (steps 1-5), but using non-radiolabeled substrates.
-
After incubation, terminate the reaction by adding a reagent that precipitates proteins (e.g., zinc sulfate) or by heat inactivation, followed by centrifugation to remove the precipitated protein.
-
To convert any nitrate to nitrite, incubate the supernatant with nitrate reductase and its necessary cofactors (e.g., NADPH) according to the manufacturer's instructions.
-
Add Griess Reagent to each sample in a 96-well plate and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
HPLC-Based Assay for L-Citrulline and L-Arginine Separation
This method provides a non-radioactive, direct quantification of L-citrulline and can also monitor the consumption of L-arginine.[12][13][14][15]
a. Reagents and Materials:
-
Purified NOS isoforms, substrates, and reaction components as above.
-
HPLC system with a suitable column (e.g., Primesep 100 or 200 for mixed-mode chromatography) and detector (e.g., UV or fluorescence after derivatization).
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or phenyl-isothiocyanate (PITC)).
-
Mobile phase appropriate for the chosen column and separation method.
-
L-Citrulline and L-Arginine standards.
b. Procedure:
-
Perform the enzymatic reaction as described in the L-Citrulline assay protocol (steps 1-5) using non-radiolabeled substrates.
-
Terminate the reaction and deproteinize the sample.
-
Derivatize the amino acids in the supernatant with an appropriate agent to allow for UV or fluorescence detection.
-
Inject a defined volume of the derivatized sample into the HPLC system.
-
Separate L-citrulline and L-arginine using an appropriate gradient elution method.
-
Quantify the amount of L-citrulline produced by comparing its peak area to a standard curve generated with known concentrations of L-citrulline.
Conclusion
This compound plays a multifaceted role in the regulation of nitric oxide synthesis. While it is an essential intermediate for all three NOS isoforms, its most pronounced differential effect appears to be its potent inhibition of arginase. This indirect regulatory mechanism likely serves to enhance NO production, particularly in inflammatory contexts where iNOS is active. Further research is needed to fully elucidate the comparative kinetics of NOHA with nNOS and eNOS to provide a complete picture of its isoform-specific effects. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are vital for the development of novel therapeutics targeting the nitric oxide pathway.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. woongbee.com [woongbee.com]
- 12. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis of Citrulline and Arginine on Primesep Columns | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Cross-Reactivity of N(5)-Hydroxy-L-arginine Analogs in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of N(5)-Hydroxy-L-arginine (NOHA) analogs, key intermediates and modulators in the nitric oxide (NO) signaling pathway. The following sections detail their inhibitory effects on Nitric Oxide Synthase (NOS) and Arginase isoforms, supported by quantitative data and experimental protocols.
This compound (NOHA) is a crucial intermediate in the biosynthesis of nitric oxide from L-arginine, a reaction catalyzed by nitric oxide synthases (NOS).[1] Beyond its role as a NOS substrate, NOHA and its synthetic analogs have been identified as inhibitors of arginase, an enzyme that competes with NOS for the common substrate L-arginine.[2][3] This dual activity presents both opportunities and challenges in the development of selective therapeutic agents targeting these pathways. This guide explores the cross-reactivity of prominent NOHA analogs to provide a clear comparative reference.
Comparative Inhibitory Activity of NOHA Analogs
The inhibitory potency of NOHA and its analogs varies significantly across different enzyme isoforms. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for key analogs against both arginase and NOS isoforms.
| Analog | Target Enzyme | Species/Source | IC50 (µM) | Reference |
| This compound (NOHA) | Arginase | Unstimulated Murine Macrophages | 400 ± 50 | [2] |
| Arginase I | Rat Aortic Endothelial Cells | Ki: 10-12 | [3][4] | |
| Arginase | 230 ± 26 | |||
| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | Unstimulated Murine Macrophages | 12 ± 5 | [2] |
| Arginase | IFN-gamma + LPS-stimulated Murine Macrophages | 10 ± 3 | [2] | |
| Arginase | 340 ± 12 | |||
| iNOS | Murine Macrophages | Not an inhibitor or substrate | [2] | |
| Homo-N(omega)-hydroxy-L-arginine (homo-NOHA) | NOS I (nNOS) | Recombinant | Poor substrate | [5] |
| NOS II (iNOS) | Recombinant | Poor substrate | [5] | |
| N(omega)-methoxy-L-arginine (NMOA) | NOS | Inefficient substrate | [6] | |
| N(omega)-hydroxy-N-methyl-L-arginine (NHMA) | NOS | Inefficient substrate | [6] |
Table 1: Inhibitory Activity of this compound Analogs on Arginase and NOS. This table provides a summary of the reported inhibitory constants for NOHA and its key analogs against different isoforms of arginase and NOS. The data highlights the significantly greater potency of nor-NOHA as an arginase inhibitor compared to NOHA.
Signaling Pathways and Experimental Workflow
To contextualize the action of these analogs, it is essential to understand the interplay between the NOS and Arginase pathways, which compete for the same substrate, L-arginine.
Caption: Interplay of NOS and Arginase pathways competing for L-arginine.
The general workflow for assessing the inhibitory activity of NOHA analogs involves preparing the enzyme source, incubating it with the substrate and varying concentrations of the inhibitor, and finally measuring the product formation.
Caption: General workflow for determining the IC50 of NOHA analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for arginase and NOS activity assays.
Arginase Activity Assay
This protocol is adapted from studies measuring arginase activity in cell lysates.[2]
-
Cell Lysate Preparation: Murine macrophages are stimulated with interferon-gamma and lipopolysaccharide (IFN-gamma + LPS) to induce arginase expression. The cells are then lysed in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Reaction Mixture: A reaction mixture is prepared containing L-[guanido-14C]arginine, MnCl2 (an arginase cofactor), and varying concentrations of the NOHA analog inhibitor in a Tris-HCl buffer (pH 7.4).
-
Enzyme Reaction: The reaction is initiated by adding the cell lysate to the reaction mixture and incubating at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: The reaction is terminated by adding a strong acid (e.g., perchloric acid).
-
Urea Quantification: The amount of [14C]urea produced is determined by measuring the radioactivity of the supernatant after separating the unreacted [14C]arginine using an ion-exchange resin.
-
Data Analysis: The percentage of inhibition at each analog concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.
-
Enzyme Source: Purified recombinant NOS or cell lysates containing NOS are used.
-
Reaction Mixture: The reaction buffer contains L-[3H]arginine, NADPH (a necessary cofactor), calmodulin, tetrahydrobiopterin (BH4), and varying concentrations of the NOHA analog.
-
Enzyme Reaction: The reaction is initiated by adding the enzyme source and incubating at 37°C.
-
Stopping the Reaction: The reaction is stopped by adding a stop buffer containing EDTA to chelate calcium, which is required for the activity of some NOS isoforms.
-
Citrulline Quantification: The reaction mixture is applied to a cation-exchange resin to remove the unreacted L-[3H]arginine. The amount of L-[3H]citrulline in the flow-through is then quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the analog is determined by comparing the amount of L-[3H]citrulline produced in the presence of the inhibitor to the control (no inhibitor).
Conclusion
The available data indicates that this compound analogs exhibit significant cross-reactivity, with nor-NOHA being a particularly potent arginase inhibitor while showing minimal direct interaction with iNOS.[2] This selectivity makes nor-NOHA a valuable tool for studying the interplay between the arginase and NOS pathways.[2] However, researchers should be aware of potential off-target effects and carefully select the appropriate analog and experimental controls for their specific research questions. The detailed protocols and comparative data presented in this guide aim to facilitate more informed experimental design and interpretation in the study of nitric oxide signaling and related therapeutic development.
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methylated Nω-Hydroxy-L-arginine Analogues as Mechanistic Probes for the Second Step of the Nitric Oxide Synthase-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fluctuations of N(5)-Hydroxy-L-arginine: A Comparative Analysis in Health and Disease
A critical intermediate in nitric oxide synthesis, N(5)-Hydroxy-L-arginine (NOHA), is emerging as a key biomolecule whose circulating levels are significantly altered in various pathological conditions. This guide provides a comparative analysis of NOHA concentrations in healthy individuals versus those with inflammatory, cardiovascular, and cancerous states, supported by experimental data and detailed methodologies for its quantification.
This compound (NOHA) plays a pivotal role in human physiology as the direct precursor to nitric oxide (NO), a vital signaling molecule, through the action of nitric oxide synthase (NOS). Concurrently, NOHA acts as a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This dual function places NOHA at a critical juncture of two major metabolic pathways, and its dysregulation has been implicated in the pathophysiology of several diseases.
Comparative Analysis of NOHA Levels
Significant variations in NOHA concentrations have been observed between healthy individuals and patients with certain diseases. While reported baseline levels in healthy individuals show some discrepancy, with studies citing serum concentrations ranging from approximately 0.2 µM (measured by Gas Chromatography-Mass Spectrometry) to 9.1 µM (measured by High-Performance Liquid Chromatography), the trends in diseased states are more consistent.[1]
| Condition | Analyte | Concentration/Change | Method of Detection | Reference |
| Healthy Individuals | Serum NOHA | ~0.2 µM | GC-MS | [1] |
| Serum NOHA | ~9.1 µM | HPLC | [2] | |
| Rheumatoid Arthritis (High Disease Activity) | Serum NOHA | 287% of control | HPLC | [3][4][5][6] |
| Systemic Lupus Erythematosus | Serum NOHA | 173% of control | HPLC | [3][4][5][6] |
| Metabolic Syndrome | Plasma NOHA | Significantly reduced compared to healthy controls | Not Specified | |
| Cancer (Caco-2 human colon carcinoma) | NOHA (in vitro) | Inhibits cell proliferation (30-85% at 1-30 µM) | Cell count, protein analysis, DNA synthesis | [7] |
Note: Absolute concentrations for diseased states were not available in the reviewed literature, with data primarily presented as a percentage of control values.
Signaling Pathways and Experimental Workflows
The intricate role of NOHA is best understood by visualizing its position within the L-arginine metabolic pathways.
The quantification of NOHA in biological samples is a critical step in understanding its role in health and disease. Below is a generalized workflow for its analysis.
Experimental Protocols
Accurate measurement of NOHA is essential for comparative studies. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method often involves pre-column derivatization to enhance the detection of NOHA.
-
Sample Preparation:
-
Biological samples (e.g., serum, plasma) are deproteinized, typically by adding a precipitating agent like ice-cold acetone or perchloric acid, followed by centrifugation.
-
The supernatant is collected for further processing.
-
-
Derivatization:
-
The cleared sample is mixed with a derivatizing agent. A common approach involves using o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid. This reaction forms a fluorescent derivative of NOHA.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
A gradient elution is typically used, with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Detection and Quantification:
-
The fluorescent NOHA derivative is detected using a fluorescence detector.
-
Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of NOHA.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for NOHA quantification.
-
Sample Preparation and Derivatization:
-
A two-step derivatization process is commonly employed. First, the carboxyl group of NOHA is esterified, for example, by using methanolic HCl to form a methyl ester.
-
Subsequently, the amino and hydroxyl groups are derivatized, often with an acylating agent like pentafluoropropionic anhydride (PFPA), to create a volatile derivative suitable for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The GC separates the derivatized NOHA from other components in the sample based on its volatility and interaction with the GC column.
-
The separated compound then enters the mass spectrometer.
-
-
Detection and Quantification:
-
The mass spectrometer ionizes the derivatized NOHA and separates the resulting ions based on their mass-to-charge ratio.
-
Quantification is typically performed using selected ion monitoring (SIM) in the negative-ion chemical ionization (NICI) mode for enhanced sensitivity. An isotopically labeled internal standard is often used to ensure accuracy.[1]
-
Conclusion
The available data strongly indicate that NOHA levels are a dynamic parameter that reflects the balance between the nitric oxide synthase and arginase pathways. Elevated levels in inflammatory conditions like rheumatoid arthritis and systemic lupus erythematosus suggest an upregulation of the NOS pathway. Conversely, decreased levels in metabolic syndrome may point towards endothelial dysfunction and reduced NO bioavailability. The role of NOHA in cancer is complex, with evidence suggesting it can inhibit the proliferation of certain cancer cells by modulating the arginase pathway.[7] Further research with standardized quantification methods is needed to establish definitive reference ranges for NOHA in various diseases and to fully elucidate its potential as a diagnostic and therapeutic target.
References
- 1. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of nitric oxide synthase-related arginine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased serum NG-hydroxy-L-arginine in patients with rheumatoid arthritis and systemic lupus erythematosus as an index of an increased nitric oxide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased serum NG-hydroxy-L-arginine in patients with rheumatoid arthritis and systemic lupus erythematosus as an index of an increased nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. patients with rheumatoid arthritis and systemic lupus erythematosus as an index of an increased nitric oxide synthase activity | Semantic Scholar [semanticscholar.org]
- 7. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Anti-N(5)-Hydroxy-L-arginine Antibodies: A Comparative Guide
For researchers in pharmacology, immunology, and drug development, the accurate detection of N(5)-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, is paramount. The specificity of the antibodies used in this detection is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of methods to validate the specificity of anti-N(5)-Hydroxy-L-arginine antibodies, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.
Performance Comparison: Anti-NOHA Antibody vs. Alternative Detection Methods
The performance of an anti-N(5)-Hydroxy-L-arginine antibody should be rigorously assessed against established analytical methods. This table summarizes the key performance indicators for a hypothetical high-quality anti-NOHA antibody in various applications compared to Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrochemical Detection.
| Feature | Anti-N(5)-Hydroxy-L-arginine Antibody | Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrochemical Detection |
| Principle | Immunoassay (Competitive ELISA) | Physicochemical separation and mass-to-charge ratio | Oxidation-reduction potential |
| Sensitivity | 1-10 ng/mL | 0.1-1 ng/mL | 5-10 µM |
| Specificity | High (validated by peptide blocking) | Very High (based on mass fragmentation) | Moderate (potential interference from structurally similar molecules) |
| Quantitative | Yes | Yes | Yes |
| Sample Throughput | High (96-well plate format) | Low to Medium | Medium |
| Equipment Cost | Low to Moderate | High | Low |
| Expertise Required | Moderate | High | Moderate |
Experimental Workflows for Antibody Validation
The validation of an anti-N(5)-Hydroxy-L-arginine antibody's specificity is a multi-step process. The following diagram illustrates a typical validation workflow, incorporating key experiments to ensure the antibody's reliability.
Key Experimental Protocols for Specificity Validation
Detailed and robust experimental protocols are crucial for the accurate validation of antibody specificity. Below are the methodologies for the key experiments cited in this guide.
Competitive ELISA for this compound
This assay is fundamental for quantifying NOHA in a sample and assessing the antibody's binding affinity and specificity.
Protocol:
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a mixture of your sample (or NOHA standard) and the anti-N(5)-Hydroxy-L-arginine antibody. Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add the pre-incubated antibody-sample mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, free NOHA in the sample will compete with the coated NOHA for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the amount of NOHA in the sample.
Western Blot with Peptide Competition Assay
This technique confirms that the antibody's signal in a Western blot is due to specific binding to this compound and not to other molecules.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation (with and without blocking peptide):
-
Blocked Sample: Pre-incubate the anti-N(5)-Hydroxy-L-arginine antibody with a molar excess of the this compound peptide for 1 hour at room temperature.
-
Control Sample: Prepare a separate solution of the antibody without the blocking peptide.
-
-
Incubate the membrane with either the "blocked" or "control" antibody solution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody will show a band in the control lane that is absent or significantly reduced in the "blocked" lane.[1][2][3]
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate this compound-containing molecules from a complex mixture, demonstrating the antibody's ability to function in a pull-down assay.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Add the anti-N(5)-Hydroxy-L-arginine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound molecules from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted sample by Western blotting or mass spectrometry to confirm the presence of this compound or NOHA-modified proteins.
Alternative Methods for this compound Detection
To provide a comprehensive validation, it is beneficial to compare the antibody-based results with those from orthogonal methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the absolute quantification of small molecules like this compound. It involves the separation of the analyte by liquid chromatography followed by its detection based on its mass-to-charge ratio. This technique is considered a gold standard for small molecule analysis.[4][5][6][7]
Electrochemical Detection
Electrochemical methods can detect this compound based on its oxidation at a specific voltage.[8][9][10][11] This technique offers a cost-effective and relatively simple way to measure NOHA concentrations, although it may be susceptible to interference from other electroactive species in the sample.[8][9][10][11]
Signaling Pathway Involving this compound
The accurate measurement of this compound is critical for understanding the regulation of nitric oxide (NO) synthesis, a key signaling pathway in various physiological and pathological processes.
References
- 1. fabgennix.com [fabgennix.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 4. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 6. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Detection of NG-Hydroxy-L-arginine [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Guide to the Reproducibility of N(5)-Hydroxy-L-arginine Quantification: An Inter-Laboratory Perspective
The accurate quantification of N(5)-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, is paramount for researchers in various fields, including cardiovascular disease, immunology, and drug development. Consistent and reproducible measurements across different laboratories are essential for validating research findings and for the potential development of NOHA as a clinical biomarker. This guide provides a comparative overview of the common analytical methods for NOHA quantification, summarizes their performance based on available single-laboratory validation data, and highlights the pressing need for inter-laboratory studies to establish true reproducibility.
Analytical Methods for NOHA Quantification
The primary methods for the quantification of NOHA in biological matrices such as plasma, serum, and urine are based on mass spectrometry coupled with chromatographic separation. These techniques offer high sensitivity and specificity, which are crucial for measuring the typically low endogenous concentrations of NOHA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a two-step derivatization of NOHA to make it volatile for gas chromatography. Stable-isotope dilution GC-MS methods, where a labeled internal standard is used, provide high accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is currently the most widely used technique for NOHA quantification. It often requires less extensive sample preparation compared to GC-MS and can be highly sensitive and specific, especially when using techniques like hydrophilic interaction liquid chromatography (HILIC).
Comparison of Method Performance
The following tables summarize the performance of different analytical methods for NOHA and related amino acid quantification based on published single-laboratory validation data. It is important to note that a direct comparison of performance across different studies can be challenging due to variations in instrumentation, matrices, and specific protocols.
Table 1: Performance of GC-MS Method for NOHA Quantification
| Parameter | Serum | Urine |
| Accuracy (Recovery, %) | 91.6 ± 1.6% | 39.9 ± 4.5% |
| Imprecision (RSD, %) | 1.4 - 14.8% | 5.3 - 18.4% |
| Limit of Quantification (LOQ) | Not explicitly stated, but concentrations of ~0.2 µM were measured. | Not explicitly stated, but concentrations of ~3 µM were measured. |
Data from a validated stable-isotope dilution GC-MS method.
Table 2: Performance of LC-MS/MS Methods for Related Amino Acids (L-arginine, Citrulline, Ornithine)
| Parameter | Method 1 (Water as blank) | Method 2 (BSA as blank) | Method 3 (Surrogate analyte) |
| Intra-assay Accuracy (%) | 88.8 - 102.1% | 90.5 - 108.0% | 87.2 - 106.9% |
| Intra-assay Precision (RSD, %) | 0.6 - 3.5% | 1.1 - 4.4% | 0.8 - 5.0% |
| Inter-assay Accuracy (%) | 90.3 - 99.8% | 90.3 - 103.8% | 88.2 - 103.8% |
| Inter-assay Precision (RSD, %) | 1.6 - 4.3% | 1.4 - 5.2% | 1.6 - 4.2% |
Data from a comparison of four LC-MS/MS methods for the simultaneous quantification of L-arginine, citrulline, and ornithine in human plasma. These values provide an indication of the performance that can be expected for similar compounds like NOHA.
The Critical Need for Inter-Laboratory Reproducibility Studies
While the data from single-laboratory validations are crucial for demonstrating the potential of an analytical method, they do not guarantee reproducibility across different laboratories. True reproducibility can only be assessed through inter-laboratory comparison studies, often referred to as round-robin tests. In such studies, identical samples are sent to multiple laboratories for analysis, and the results are compared to assess the level of agreement.
To date, there is a notable absence of published inter-laboratory studies specifically for the quantification of this compound. This represents a significant gap in the analytical validation of this important biomolecule. Without such studies, it is difficult to:
-
Establish a "gold standard" method: A method that consistently performs well across multiple labs can be considered a reference standard.
-
Compare data from different studies: Variations in results between labs could be due to true biological differences or analytical discrepancies.
-
Develop NOHA as a reliable clinical biomarker: For a biomarker to be clinically useful, its measurement must be consistent regardless of where the analysis is performed.
Therefore, the scientific community is encouraged to initiate and participate in round-robin tests for NOHA quantification. This will be a critical step towards standardizing measurement and advancing our understanding of the role of NOHA in health and disease.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance tables.
GC-MS Method for NOHA Quantification in Serum and Urine
-
Sample Preparation: 10 µL of serum or urine is spiked with a trideuteromethyl ester NOHA (d3Me-NOHA) internal standard.
-
Derivatization: A two-step derivatization process is performed to create methyl ester pentafluoropropionyl (PFP) derivatives of NOHA.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.
-
Quantification: Selected-ion monitoring of the mass-to-charge ratios for endogenous NOHA and the d3Me-NOHA internal standard is used for quantification.
LC-MS/MS Method for Amino Acid Quantification in Plasma
-
Sample Preparation: Protein precipitation is performed by adding methanol to the plasma sample.
-
Chromatographic Separation: The supernatant is injected onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of the amino acids.
-
Mass Spectrometric Detection: The separated amino acids are detected using an electrospray tandem mass spectrometer.
-
Quantification: Different approaches for creating a blank matrix can be used, including using water, a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS), or a surrogate analyte approach.
Visualizing the Context of NOHA Quantification
To better understand the biological significance and the analytical process, the following diagrams illustrate the nitric oxide synthesis pathway and a typical experimental workflow for NOHA quantification.
Caption: Nitric Oxide Synthesis Pathway.
Caption: Experimental Workflow for NOHA Quantification.
Assessing the Off-Target Effects of N(5)-Hydroxy-L-arginine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N(5)-Hydroxy-L-arginine (NOHA), a key intermediate in the nitric oxide (NO) synthase (NOS) pathway and a known inhibitor of arginase, is a molecule of significant interest in various therapeutic areas. However, its precise mechanism of action and potential for off-target effects remain areas of active investigation. This guide provides a comparative analysis of NOHA against other relevant compounds, summarizing available data and presenting detailed experimental protocols to facilitate the assessment of its off-target profile in cellular models.
On-Target Activity: Arginase Inhibition
NOHA is recognized for its inhibitory activity against arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for NO production by NOS. Its potency is compared with other arginase inhibitors in the table below.
| Compound | Target Enzyme(s) | IC50 / Ki Values | Key Characteristics |
| This compound (NOHA) | Arginase I & II | IC50 (macrophage arginase): ~400 µM[1] | Intermediate in the L-arginine to nitric oxide pathway.[1] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I & II | IC50 (macrophage arginase): ~10-12 µM[1] | Approximately 40-fold more potent than NOHA as an arginase inhibitor.[1] |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I & II | Ki (arginase I): 0.11 µM; Ki (arginase II): 0.25 µM | A boronic acid-based inhibitor, generally more potent and specific than NOHA and nor-NOHA. |
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase I & II | Ki (arginase I): 0.4-0.6 µM; Ki (arginase II): 0.31 µM | Another potent boronic acid-based arginase inhibitor. |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase (NOS) | - | A commonly used inhibitor of all NOS isoforms, not an arginase inhibitor.[2] |
Potential Off-Target Effects: A Comparative Overview
While NOHA's on-target effects on arginase are established, evidence suggests the potential for significant off-target activities. A study on its close analog, nor-NOHA, revealed that its anti-leukemic effects are independent of arginase 2 inhibition, pointing towards crucial off-target mechanisms.[3][4] One identified off-target effect of nor-NOHA is on cellular respiration , particularly under hypoxic conditions.[3] Given the structural similarity, it is plausible that NOHA shares similar off-target properties.
Currently, there is a notable lack of comprehensive studies directly comparing the off-target profiles of NOHA with other arginase inhibitors and L-NAME using unbiased, large-scale methods like proteomics or transcriptomics. The following table summarizes the known and potential off-target effects based on available literature.
| Compound | Known/Potential Off-Target Effects | Cellular Context |
| This compound (NOHA) | Inferred from nor-NOHA: Likely affects cellular respiration. Other off-target effects are currently uncharacterized. | Effects may be cell-type and condition-specific (e.g., normoxia vs. hypoxia). |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Induces apoptosis in leukemic cells independent of arginase 2 inhibition.[3][4] Affects cellular respiration.[3] | Effects are pronounced in hypoxic conditions in cancer cell lines.[3][5] |
| Boronic Acid Inhibitors (ABH, BEC) | Generally considered more specific for arginase, but comprehensive off-target profiling is limited in publicly available literature. | |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | As a NOS inhibitor, it has broad physiological effects due to the ubiquitous role of nitric oxide. Off-target effects beyond NOS inhibition are not well-defined in readily available literature. | Widespread effects across various cell types and tissues. |
Experimental Protocols for Assessing Off-Target Effects
To address the current knowledge gap, researchers are encouraged to perform comprehensive off-target profiling of NOHA. The following are detailed protocols for key experiments.
Cytotoxicity Assays (MTT/XTT)
These assays assess the effect of a compound on cell viability and proliferation, providing a baseline for identifying cytotoxic off-target effects.
a) MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of NOHA and comparator compounds (e.g., nor-NOHA, L-NAME) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm.
b) XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Cellular Respiration Assay
Based on the findings for nor-NOHA, assessing the impact of NOHA on mitochondrial function is critical.
Protocol using Seahorse XF Analyzer:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with NOHA and comparator compounds for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of the compounds on mitochondrial respiration.
Global Off-Target Profiling
a) Cellular Thermal Shift Assay (CETSA)
CETSA identifies direct binding of a compound to its target proteins in a cellular context.
-
Cell Treatment: Treat intact cells with NOHA or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blot for specific candidate targets or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of NOHA indicates direct binding.
b) Kinobeads Assay (for Kinase Off-Targets)
This chemical proteomics approach is used to profile the interaction of a compound with the cellular kinome.
-
Cell Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with various concentrations of NOHA.
-
Affinity Purification: Add Kinobeads (beads coated with broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not inhibited by NOHA.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the kinases. A decrease in the amount of a specific kinase pulled down by the beads in the presence of NOHA indicates it as a potential off-target.
Signaling Pathways and Experimental Workflows
To visualize the relationships between NOHA, its known targets, and the experimental approaches to identify off-target effects, the following diagrams are provided.
Caption: NOHA's primary on-target and potential off-target interactions.
Caption: A comprehensive workflow for assessing NOHA's off-target effects.
Conclusion
The assessment of off-target effects is a critical step in the development and characterization of any bioactive compound. For this compound, while its on-target activity as an arginase inhibitor is understood, the landscape of its off-target effects remains largely unexplored. The evidence from its analog, nor-NOHA, strongly suggests that NOHA may have significant, biologically relevant off-target activities, particularly concerning cellular bioenergetics. This guide provides a framework for researchers to systematically investigate these potential off-target effects through a suite of established cellular and proteomic assays. The data generated from such studies will be invaluable in elucidating the complete mechanistic profile of NOHA and informing its potential therapeutic applications.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N(5)-Hydroxy-L-arginine
This guide provides crucial safety and logistical information for handling N(5)-Hydroxy-L-arginine in a laboratory setting. The following procedures are based on best practices for handling similar non-hazardous chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the SDS for the closely related compound, L-Arginine, which is generally not classified as a hazardous substance. It is imperative to conduct a thorough risk assessment for your specific experimental conditions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust particles and potential splashes.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and dispose of them properly after handling. A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if dust is generated and exposure limits are exceeded, or if irritation is experienced. A particulate filter respirator (e.g., N95 or P1) is suitable for nuisance dust exposures.[1][4] |
Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure risks and maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before beginning any work, thoroughly read and understand the available safety information. Ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling the compound.[1][3]
-
Engineering Controls: Use a chemical fume hood or other local exhaust ventilation when handling quantities that may generate significant dust.[2] Eyewash stations and safety showers should be in close proximity to the workstation.[5][6][7]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
-
Disposal Method: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. Do not mix with other waste.
-
Container Disposal: Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
